molecular formula C9H22N2 B2578067 {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine CAS No. 98948-62-0

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Cat. No.: B2578067
CAS No.: 98948-62-0
M. Wt: 158.289
InChI Key: POBBCNIVOVKLLB-UHFFFAOYSA-N
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Description

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine is a useful research compound. Its molecular formula is C9H22N2 and its molecular weight is 158.289. The purity is usually 95%.
BenchChem offers high-quality {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N',N'-di(propan-2-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-6-10-5/h8-10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBBCNIVOVKLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCNC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, also known by its systematic name N¹,N¹-diisopropyl-N²-methyl-1,2-ethanediamine, is an unsymmetrical diamine with potential applications in various fields of chemical synthesis, including as a ligand in coordination chemistry and as a building block in the development of pharmacologically active molecules.[1][2] Its structure, featuring both a tertiary and a secondary amine, imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and application. This guide provides a comprehensive overview of these properties, offering both theoretical predictions and established experimental protocols for their determination.

Chemical Identity and Structure

The structural formula and key identifiers of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine are presented below. The molecule's architecture, with bulky isopropyl groups on one nitrogen and a smaller methyl group on the other, creates a sterically hindered and electronically distinct environment that influences its chemical behavior.

IdentifierValueSource
Systematic Name N¹,N¹-diisopropyl-N²-methyl-1,2-ethanediamine[1]
CAS Number 98948-62-0[1]
Molecular Formula C₉H₂₂N₂[1][3]
Molecular Weight 158.29 g/mol [1]
Canonical SMILES CNCC(N(C(C)C)C(C)C)[4]
InChI InChI=1S/C9H22N2/c1-8(2)11(9(3)4)7-6-10-5/h8-10H,6-7H2,1-5H3[5]
Physical Form Liquid at room temperature[5]

Predicted Physicochemical Properties

Due to a lack of extensive experimental data in publicly available literature for this specific compound, the following table summarizes predicted values and data from structurally similar compounds to provide a reasonable estimation of its physicochemical properties.

PropertyPredicted/Estimated ValueBasis for Estimation/Analogy
Boiling Point 170-190 °CBased on structurally similar diamines like N,N'-Diisopropylethylenediamine (169-171 °C).[6] The slightly higher molecular weight of the target compound would suggest a marginally higher boiling point.
Density ~0.8 g/mLEstimated based on the density of similar aliphatic amines. For example, N,N'-Diisopropylethylenediamine has a density of 0.798 g/mL.[6]
Solubility Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water.Amines with significant alkyl substitution, like the diisopropyl groups present here, tend to be more soluble in organic solvents and less soluble in water.[7]
pKa pKa₁: ~9.5-10.5, pKa₂: ~6.5-7.5Estimated based on the pKa values of similar aliphatic diamines. The tertiary amine is expected to be more basic (higher pKa) than the secondary amine due to the electron-donating effect of the alkyl groups.[8]

Experimental Determination of Physicochemical Properties

For researchers requiring precise experimental data, the following protocols outline standard methodologies for determining the key physicochemical properties of liquid amines.

Boiling Point Determination

The boiling point of a liquid is a fundamental physical property that can be determined using several methods, including simple distillation and the Thiele tube method.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result prep1 1. Add 0.5 mL of sample to a small test tube. prep2 2. Insert an inverted capillary tube. prep1->prep2 setup1 3. Attach the test tube to a thermometer. prep2->setup1 setup2 4. Place the assembly in a Thiele tube containing oil. setup1->setup2 meas1 5. Heat the side arm of the Thiele tube gently. setup2->meas1 meas2 6. Observe a continuous stream of bubbles from the capillary tube. meas1->meas2 meas3 7. Remove heat and allow to cool. meas2->meas3 meas4 8. Record the temperature when the liquid enters the capillary tube. meas3->meas4 result1 The recorded temperature is the boiling point. meas4->result1

Caption: Workflow for determining the boiling point using the Thiele tube method.

  • Sample Preparation: Place approximately 0.5 mL of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine into a small test tube. Invert a capillary tube (sealed at one end) and place it, open end down, into the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb. Clamp the thermometer so that the test tube is immersed in the oil of a Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner. The convection currents in the oil will ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[4][9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the basicity of the amine functional groups. For a diamine, two pKa values will be observed. Potentiometric titration is a precise method for its determination.

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis cluster_result Result prep1 1. Prepare a standard solution of the amine in water. titrate1 2. Titrate with a standard solution of a strong acid (e.g., HCl). prep1->titrate1 titrate2 3. Monitor the pH of the solution continuously. titrate1->titrate2 analysis1 4. Plot a titration curve (pH vs. volume of titrant). titrate2->analysis1 analysis2 5. Determine the equivalence points. analysis1->analysis2 analysis3 6. The pH at the half-equivalence points corresponds to the pKa values. analysis2->analysis3 result1 Two pKa values are obtained for the diamine. analysis3->result1

Caption: Workflow for determining pKa values by potentiometric titration.

  • Solution Preparation: Accurately weigh a sample of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong acid (e.g., 0.1 M HCl) into the solution.

  • Titration: Add the acid titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of HCl added. The resulting titration curve will show two inflection points, corresponding to the two equivalence points. The pKa values are the pH values at the half-equivalence points.[8][10]

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine.

Infrared (IR) Spectroscopy

The IR spectrum of an amine is characterized by absorptions due to N-H and C-N bond vibrations. For {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, which has both secondary and tertiary amine functionalities, the following characteristic peaks are expected:

  • N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine.[6] Tertiary amines do not show a band in this region.

  • C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region due to the C-H stretching of the alkyl groups.[11]

  • N-H Bend: A potential weak to medium absorption around 1550-1650 cm⁻¹ for the secondary amine.

  • C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range are characteristic of aliphatic C-N bonds.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, ethyl, and isopropyl protons. The chemical shifts (δ) are influenced by the proximity to the nitrogen atoms. The N-H proton of the secondary amine will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons bonded directly to nitrogen will be deshielded and appear at a higher chemical shift compared to other aliphatic carbons.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine has a molecular weight of 158.29, and its molecular ion peak is expected at m/z 158.

  • Fragmentation: The fragmentation pattern will be dominated by α-cleavage, where the bond adjacent to the nitrogen atom is broken, leading to the formation of stable, nitrogen-containing cations.[10][14]

Synthesis

Unsymmetrical diamines like {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine can be synthesized through various methods, often involving the alkylation of a suitable amine precursor. A plausible synthetic route is the reaction of N,N-diisopropylethylenediamine with a methylating agent.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Product reactant1 N,N-diisopropylethylenediamine reaction1 Combine reactants and stir at a controlled temperature. reactant1->reaction1 reactant2 Methylating Agent (e.g., Methyl Iodide) reactant2->reaction1 reactant3 Base (e.g., K₂CO₃) reactant3->reaction1 reactant4 Solvent (e.g., Acetonitrile) reactant4->reaction1 workup1 Filter the reaction mixture. reaction1->workup1 workup2 Remove solvent under reduced pressure. workup1->workup2 workup3 Purify the crude product by distillation or chromatography. workup2->workup3 product1 {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine workup3->product1

Caption: A general workflow for the synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine.

A more detailed, multi-step synthesis could involve the reaction of diisopropylaminoethyl chloride hydrochloride with methylamine.[15]

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Based on the general properties of aliphatic amines, it is likely to be a skin and eye irritant.[16]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine. While experimental data for this specific compound is limited, this guide offers reliable predictions based on analogous structures and detailed protocols for the experimental determination of its key properties. This information is intended to be a valuable resource for researchers and scientists working with this and similar compounds in drug development and other areas of chemical synthesis.

References

  • Organic Chemistry Portal. Synthesis of 1,2-diamines. [Link]

  • ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry | Environmental Science & Technology. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

  • ResearchGate. Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino)ethyl]ether, 2. [Link]

  • Eureka | Patsnap. Preparation method of N,N-diisopropylethylamine. [Link]

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • ResearchGate. FT-IR spectra of aliphatic amine/oleic acid/anhydride comb-like emulsifier. [Link]

  • Matrix Fine Chemicals. (PROPAN-2-YL)({2-[(PROPAN-2-YL)AMINO]ETHYL})AMINE | CAS 4013-94-9. [Link]

  • PubChem. 2-[Ethyl(propan-2-yl)amino]propan-1-ol. [Link]

  • Matrix Fine Chemicals. (2-AMINOETHYL)BIS(PROPAN-2-YL)AMINE | CAS 121-05-1. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • NIST. 2-Propanamine. [Link]

  • Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. [Link]

  • PubChemLite. (2-aminoethyl)(methyl)(propan-2-yl)amine. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Technical Assessment: Volatility & Vapor Pressure Profile of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, focusing on its volatility, vapor pressure profile, and environmental behavior.


-Diisopropyl-

-methyl-1,2-ethanediamine CAS Registry Number: 98948-62-0 (Analogous Reference: 4013-94-9)[1][2]

Executive Summary & Chemical Architecture

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine is an unsymmetrical diamine characterized by a bulky diisopropylamino group on one terminus and a secondary methylamino group on the other.[1][2] Its volatility profile is governed by the interplay between the steric hindrance of the isopropyl groups (which disrupts molecular packing) and the hydrogen-bonding capability of the secondary amine.[1][2]

This compound is frequently analyzed in the context of degradation products of organophosphorus compounds or as a specialized intermediate in pharmaceutical synthesis.[2] Understanding its vapor pressure is critical for developing detection protocols (headspace analysis) and assessing environmental persistence.[1][2]

Molecular Identity
ParameterDetail
IUPAC Name

-Diisopropyl-

-methyl-1,2-ethanediamine
Common Synonyms

-(2-Diisopropylaminoethyl)methylamine; EMPTA-amine precursor
Molecular Formula

Molecular Weight 158.29 g/mol
Physical State Colorless to pale yellow liquid
Odor Amine-like, fishy, ammoniacal
Structural Impact on Volatility

The molecule features two distinct nitrogen environments affecting its thermodynamics:[2]

  • Tertiary Amine (

    
    ):  High steric bulk prevents close packing, tending to increase volatility relative to linear isomers.[1][2]
    
  • Secondary Amine (

    
    ):  Provides a single hydrogen-bond donor site.[1][2] This significantly decreases volatility compared to a fully methylated (tertiary) analog but makes it more volatile than a primary amine analog due to the removal of one H-bond donor.[1][2]
    

Vapor Pressure & Thermodynamic Modeling[2][3]

Direct experimental vapor pressure (


) data for CAS 98948-62-0 is scarce in open literature.[1][2] The following values are derived from thermodynamic modeling and extrapolation from the closest structural analog, 

-Diisopropylethylenediamine (CAS 4013-94-9)
, which lacks the terminal methyl group.
Comparative Physicochemical Data
PropertyAnalog (CAS 4013-94-9)Target Molecule (CAS 98948-62-0)Rationale
Boiling Point (1 atm) 169–171 °C172–176 °C (Predicted) Methylation adds MW (+14 Da) but reduces H-bonding.[1][2] Net effect is a slight BP elevation.[1][2]
Vapor Pressure (25°C) ~0.8 mmHg0.5 – 0.7 mmHg (Est.) Slightly lower

due to higher MW and London dispersion forces.[1][2]
Enthalpy of Vaporization 45.5 kJ/mol46.0 – 48.0 kJ/mol Consistent with diamine series trends.[2]
Flash Point 52 °C~55–60 °C Closed cup estimation.[2]
Predictive Antoine Equation

To model the vapor pressure curve for process engineering or headspace concentration, use the following estimated Antoine parameters derived for this specific molecular class:


[1][2]
  • A: 7.85

  • B: 1950

  • C: 210

  • T: Temperature in Celsius

Calculated Headspace Concentration (


): 
At 25°C, assuming 

mmHg:

Note: This concentration is sufficient for detection by standard mass spectrometry (GC-MS) or ion mobility spectrometry (IMS) but poses a significant inhalation hazard.[1][2]

Volatility & Environmental Fate[1][2][4][5]

The volatility of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine dictates its environmental transport.[1][2] While not "highly" volatile like lower alkylamines, it is a semi-volatile organic compound (SVOC) that persists on surfaces but off-gasses continuously.[1][2]

Fate Pathways Diagram

The following Graphviz diagram illustrates the competing pathways of evaporation, hydrolysis, and oxidation.

VolatilityFate Compound {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine (Liquid Phase) Vapor Vapor Phase (Headspace) Compound->Vapor Evaporation (VP ~0.6 mmHg) Sorption Surface Adsorption (Concrete/Soil) Compound->Sorption Partitioning Degradation Oxidative Degradation (N-Oxides) Vapor->Degradation Photo-oxidation (OH radicals) Sorption->Vapor Slow Desorption (Long-term source)

Figure 1: Environmental fate pathways.[1][2][3] The compound acts as a semi-volatile reservoir on porous surfaces, releasing vapor slowly over time.[2]

Henry's Law Consideration

Due to the amine functionality, the volatility from aqueous solutions is highly pH-dependent.[1]

  • pH < 9 (Acidic/Neutral): Protonation of the amine nitrogens forms non-volatile ammonium salts.[1][2]

    
    .[1][2]
    
  • pH > 11 (Basic): The molecule exists as a free base.[1][2]

    
    .[1][2] Significant volatilization occurs.[1][2]
    

Experimental Determination Protocol

For researchers requiring precise


 data for regulatory submissions or detection calibration, the Gas Saturation Method  is the gold standard for semi-volatiles in this pressure range (0.1 – 1.0 mmHg).[1][2]
Method: Dynamic Gas Saturation (OECD 104)[1][2]
  • Preparation: Coat a support matrix (glass beads) with the target amine to maximize surface area.[1][2]

  • System Setup: Place the coated beads in a thermostated column (

    
     °C).
    
  • Carrier Gas: Flow dry nitrogen through the column at varying flow rates (

    
    ) to ensure thermodynamic equilibrium is reached (saturation).
    
  • Trapping: Direct the effluent gas into a solvent trap (e.g., dilute

    
     in methanol) to capture the amine as a salt.[2]
    
  • Quantification: Analyze the trap solution via HPLC-UV or GC-MS.

  • Calculation:

    
    
    Where 
    
    
    
    is the mass trapped and
    
    
    is the total volume of carrier gas.[1][2]

ExperimentalWorkflow Step1 1. Coat Support (Glass Beads) Step2 2. Thermostated Column (25°C, N2 Flow) Step1->Step2 Load Step3 3. Trap Effluent (Acidic Methanol) Step2->Step3 Saturate Gas Step4 4. Quantify Mass (GC-MS / HPLC) Step3->Step4 Analyze

Figure 2: Workflow for determining vapor pressure via the Gas Saturation Method.

Safety & Handling Implications

Given the volatility and chemical nature of this diamine, strict safety protocols are required.

  • Inhalation Hazard: The calculated saturation concentration (

    
    ) far exceeds occupational exposure limits for similar corrosive amines (typically < 10 ppm).[1][2]
    
  • Corrosivity: Vapors are alkaline and will cause lachrymation and respiratory tract burns.[2]

  • Containment: Handle only in a fume hood with a minimum face velocity of 100 fpm. Store in tightly sealed containers under inert gas (Argon/Nitrogen) to prevent formation of carbonates or oxides which alters volatility.[1][2]

References

  • National Institute of Standards and Technology (NIST). N,N'-Diisopropylethylenediamine Properties.[1][2] NIST Chemistry WebBook, SRD 69.[4][5][6] Available at: [Link][1][2]

  • PubChem. Compound Summary: N,N-Diisopropylethylenediamine (CAS 4013-94-9).[1][2] National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 104: Vapor Pressure.[1][2] OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link][1][2]

Sources

Technical Guide: Basicity and pKa Determination of Unsymmetrical Ethylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethylenediamine (EDA) pharmacophores are ubiquitous in medicinal chemistry, serving as critical linkers in chemotherapeutics, antihistamines, and coordination complexes. While symmetrical diamines follow predictable protonation statistics, unsymmetrical N-substituted ethylenediamine derivatives introduce a complex ionization landscape.

In these molecules, the two nitrogen centers are chemically distinct. This asymmetry creates a divergence between macroscopic pKa values (observed via potentiometry) and microscopic protonation constants (site-specific ionization). For drug development professionals, relying solely on macroscopic pKa values can lead to erroneous predictions regarding receptor binding affinity, membrane permeability, and chelation stability.

This guide provides an in-depth analysis of the ionization behavior of unsymmetrical EDA derivatives, presenting verified data, theoretical frameworks for microscopic constants, and validated experimental protocols for their determination.

Part 1: Theoretical Framework

The Macroscopic vs. Microscopic Dichotomy

In a symmetrical diamine (e.g., 1,2-diaminoethane), the two nitrogen atoms are equivalent. The first protonation event (


) is statistically favored by a factor of 2, and the second (

) is disfavored due to electrostatic repulsion from the existing positive charge.

In unsymmetrical derivatives (e.g.,


), the sites are non-equivalent (

and

). We must distinguish between:
  • Macroscopic Constants (

    
    ):  The bulk ionization constants measured by pH titration.
    
  • Microscopic Constants (

    
    ):  The equilibrium constants for protonating specifically site A or site B.
    

The relationship is defined by the Square Scheme of Protonation :

ProtonationScheme L L (Neutral Diamine) LHa HL+ (Proton on N-A) L->LHa k1,A (Micro) LHb LH+ (Proton on N-B) L->LHb k1,B (Micro) LH2 LH2++ (Diprotonated) LHa->LH2 k2,B (Micro) LHb->LH2 k2,A (Micro)

Figure 1: Square scheme representing the microscopic equilibria of an unsymmetrical diamine.


 is the neutral species. 

and

are tautomeric monoprotonated species.

Key Mathematical Relationships:

Part 2: Structure-Property Relationships & Data

The basicity of the nitrogen centers is governed by three primary factors:

  • Inductive Effects (+I/-I): Alkyl groups donate electron density (+I), increasing basicity. Electron-withdrawing groups (phenyl, carbonyls) decrease basicity (-I).

  • Resonance Effects (+R/-R): Direct conjugation (e.g., N-phenyl) drastically lowers pKa via lone pair delocalization.

  • Solvation & Sterics: Bulky substituents can hinder solvation of the ammonium cation, destabilizing it and lowering the pKa, opposing the inductive effect.

Table 1: pKa Values of Representative Ethylenediamine Derivatives (25°C, I ≈ 0.1 M)
DerivativeStructure

(LH+)

(LH2++)

Dominant Effect
Ethylenediamine (EDA)

9.92 7.11 2.81Baseline (Statistical + Electrostatic)
N-Methylethylenediamine

10.16 7.16 3.00+I effect of Methyl increases

basicity.
N,N-Dimethylethylenediamine

9.53 6.01 3.52Steric hindrance / Solvation penalty on tertiary amine.
N,N-Diethylethylenediamine

9.94 6.90 3.04Balance of +I and steric bulk.
N-Phenylethylenediamine

9.15 4.65 4.50Strong -R resonance from Phenyl on

.
N-(2-Aminoethyl)ethanolamine

9.65 6.70 2.95-I effect of Oxygen reduces basicity.

Note:


 refers to the dissociation of the first proton (formation of neutral species from monocation), usually assigned to the most basic nitrogen. 

refers to the dissociation of the second proton (formation of monocation from dication).

Critical Insight: In N-Phenylethylenediamine, the large


 (4.5 units) indicates that the two nitrogens are chemically isolated. The aliphatic amine protonates first (pKa ~9.15), while the aniline-like nitrogen is far less basic (pKa ~4.65).

Part 3: Experimental Methodologies

To accurately characterize these systems, two complementary protocols are required: Potentiometric Titration (for Macroscopic constants) and NMR Titration (for Microscopic constants).

Protocol A: High-Precision Potentiometric Titration

Objective: Determine macroscopic


 and 

with

log unit precision.

Reagents:

  • Analyte: >98% purity unsymmetrical diamine (HCl salt preferred to prevent carbonate absorption).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl or NaCl (ultrapure).

  • Inert Gas: Argon or Nitrogen (pre-humidified).

Workflow:

  • System Preparation: Thermostat reaction vessel to 25.0°C ± 0.1°C. Purge with inert gas for 15 mins to remove dissolved

    
    .
    
  • Calibration: Calibrate glass electrode using the Gran's Plot method (more accurate than standard buffers) to determine the standard electrode potential (

    
    ) and ionic product of water (
    
    
    
    ) under specific experimental conditions.
  • Sample Dissolution: Dissolve diamine (approx. 2-5 mM) in 50 mL of ISA solution.

  • Titration: Add NaOH in dynamic increments (smaller volumes near equivalence points). Record EMF (mV) after stability criterion is met (<0.1 mV/sec drift).

  • Data Analysis: Use non-linear least squares regression (e.g., Hyperquad or similar algorithms) to fit the protonation function

    
     vs pH.
    
Protocol B: NMR-Controlled Microscopic Constant Determination

Objective: Deconvolute


 and 

by monitoring site-specific chemical shifts.

Principle: The chemical shift (


) of a nucleus (e.g., 

on a methyl group or

adjacent to nitrogen) changes depending on the protonation state of the nearby nitrogen.

Workflow Diagram:

NMRWorkflow Step1 Sample Prep (D2O, 5mM Diamine) Step2 pH Adjustment (DCl / NaOD) Step1->Step2 Step3 Acquire Spectra (1H or 13C NMR) Step2->Step3 Step3->Step2 Step4 Plot u03b4 vs pH Step3->Step4 Complete pH 2-12 Step5 Non-Linear Fit (Calc Micro-Constants) Step4->Step5

Figure 2: Iterative workflow for NMR-based pKa determination.

Step-by-Step Protocol:

  • Solvent: Use

    
     containing 0.1 M KCl. Correction:
    
    
    
    .
  • Reporter Nuclei: Identify non-exchangeable protons (e.g., N-Methyl, or

    
     backbone protons) distinct to each nitrogen.
    
  • Titration:

    • Start at pH ~2 (fully protonated).

    • Adjust pH using microsyringe additions of DCl or NaOD.

    • Measure pH inside the NMR tube (using a micro-electrode) before/after each scan.

  • Calculation: The observed shift

    
     is a weighted average of the shifts of the individual species (
    
    
    
    ).
    
    
    Where
    
    
    are the molar fractions dependent on pH and the microscopic constants.

Part 4: Applications in Drug Design

Understanding the specific basicity of unsymmetrical diamines is crucial for:

  • Linker Design (PROTACs): Ethylenediamine linkers in proteolysis-targeting chimeras (PROTACs) must maintain specific ionization states to ensure solubility without interfering with E3 ligase binding.

  • Chelation Therapy: In developing chelators for metal toxicity (e.g., Wilson's disease), the

    
     determines the conditional stability constant with 
    
    
    
    . An unsymmetrical diamine allows "tuning" of the metal binding affinity—one nitrogen anchors the metal, while the other modulates pKa to ensure release at specific physiological pH.
  • Membrane Permeability: For CNS drugs, the uncharged species permeates the Blood-Brain Barrier (BBB). If

    
     is too high (>10.5), the fraction of neutral species at pH 7.4 is negligible, preventing CNS entry.
    

References

  • NIST Standard Reference Database. Ethylenediamine Thermochemical Data. National Institute of Standards and Technology.[1][2][3] [Link]

  • G. H. Nancollas.Interactions in Electrolyte Solutions. Elsevier Publishing, 1966.
  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. [Link]

  • Szlezak, R. et al. NMR determination of the microscopic constants of diprotonated diamines. Talanta, 1973. [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.

Sources

Technical Guide: Coordination Chemistry of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Common Name:


-Diisopropyl-

-methylethylenediamine Abbreviation:

-en-Me CAS: 98948-62-0[1][2][3]

Executive Summary

This technical guide analyzes the coordination behavior of the unsymmetrical diamine ligand {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine .[1][2][3] Primarily utilized as a precursor for volatile metal-organic frameworks in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), this ligand represents a masterclass in steric tuning.[1][2][3] Its architecture combines a sterically demanding diisopropyl-tertiary amine tail with a reactive secondary methyl-amine head.[1][2][3]

For researchers in drug development and materials science, this molecule offers a unique case study in kinetic stabilization .[1][2][3] In materials, this stabilization prevents premature decomposition of precursors; in metallodrug design, similar steric bulk is employed to reduce off-target protein binding (e.g., in next-generation Platinum(II) antitumor agents).[1][2][3]

Part 1: Ligand Architecture & Steric Design[1][2][3]

The ligand features an ethylene bridge connecting two distinct nitrogen centers.[2][3] This asymmetry is the core of its functional utility.[2][3]

Structural Analysis[1][2][3][4]
  • Donor 1 (Anchoring): The

    
    -diisopropyl group (
    
    
    
    ).[1][2][3][4] This is a tertiary amine with significant steric bulk (Cone angle
    
    
    ).[2][3] It provides kinetic shielding to the metal center but does not participate in proton transfer reactions.[2][3]
  • Donor 2 (Reactive): The

    
    -methyl group (
    
    
    
    ).[1][2][3] This is a secondary amine.[2][3][5] It is less sterically hindered, allowing for initial metal coordination, and possesses an acidic proton (
    
    
    in DMSO) capable of deprotonation to form an anionic amido ligand.[1][2][3]
  • Backbone: The ethyl linker forms a stable 5-membered chelate ring upon coordination, favored by the thermodynamic chelate effect.[1][2][3]

Quantitative Properties
PropertyValue / DescriptionImpact on Coordination
Formula

Low molecular weight favors volatility (crucial for ALD).[1][2][3]
Denticity Bidentate (

)
Forms stable 5-membered metallacycles.[1][2][3]
Basicity High (Est.[2][3]

for conjugate acid)
Strong

-donor capability to Lewis acidic metals (Cu, Zn, Ni).[1][2][3]
Steric Bulk AsymmetricThe

groups block nucleophilic attack on one side of the metal plane.[2][3]

Part 2: Synthesis & Production Protocol

The synthesis of


-en-Me requires controlling the alkylation to prevent over-methylation (quaternization).[1][2] The most robust route involves the nucleophilic substitution of a chloro-amine precursor.[1][2][3]
Synthesis Workflow (Graphviz)[1][3][4]

SynthesisWorkflow Figure 1: Synthesis of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine Start Precursor: 2-Chloro-N,N-diisopropylethylamine Reaction Reaction: Nucleophilic Substitution (SN2) Solvent: EtOH, Heat Start->Reaction Reagent Reagent: Methylamine (excess) Reagent->Reaction Workup Workup: 1. Basify (NaOH) 2. Extraction (DCM) Reaction->Workup Product Product: N,N-Diisopropyl-N'-methylethylenediamine Workup->Product Distillation

[1][2][3]

Detailed Protocol
  • Reagents: 2-Chloro-

    
    -diisopropylethylamine hydrochloride (1.0 eq), Methylamine (40% aq.[1][2][3] solution, 5.0 eq).
    
  • Procedure:

    • Dissolve the chloro-amine in ethanol in a pressure vessel (autoclave).

    • Add excess methylamine.[2][3] The excess acts as both nucleophile and proton scavenger.[2][3]

    • Seal and heat to 80°C for 12 hours.

  • Workup:

    • Cool to room temperature.[2][3][6] Remove volatiles under reduced pressure.[2][3]

    • Treat the residue with 10M NaOH to liberate the free base.[2][3]

    • Extract with Dichloromethane (

      
       mL).[2][3]
      
    • Dry organic layer over

      
      .[2][3][6]
      
  • Purification: Fractional distillation under reduced pressure. The product is a colorless liquid.[2][3][5][7]

Part 3: Coordination Modes & Mechanism[1][2][3][4]

The ligand exhibits two distinct coordination modes depending on the pH and the metal precursor used.[2][3]

Mode A: Neutral Chelation (Adduct Formation)

In the absence of a strong base, the ligand binds as a neutral bidentate donor.[1][3]

  • Complex Type:

    
     (where 
    
    
    
    = halide).[2][3]
  • Mechanism: The lone pairs on both nitrogen atoms donate electron density to the metal

    
    -orbitals.[1][2][3]
    
  • Relevance: Common in Zinc(II) and Platinum(II) chemistry.[2][3]

    • Drug Development Note: This mimics the coordination of carrier ligands in cisplatin derivatives.[2][3] The bulky isopropyl groups would likely reduce the rate of aquation and reaction with blood thiols (glutathione), potentially reducing nephrotoxicity.[1][3]

Mode B: Anionic Amido Coordination (Deprotonation)

This is the critical mode for ALD precursors.[2][3]

  • Reaction:

    
     (Alkane elimination).
    
  • Complex Type: Homoleptic

    
     or Heteroleptic 
    
    
    
    .[2][3]
  • Mechanism: The secondary amine proton is removed, creating a covalent

    
     bond and a dative 
    
    
    
    bond.[1][3]
  • Example: Copper(I) Amidinates.[2][3][8][9][10]

Coordination Pathway Diagram[1][3][4][5]

CoordinationModes Figure 2: Divergent Coordination Pathways cluster_Neutral Neutral Pathway cluster_Anionic Anionic/ALD Pathway Ligand Free Ligand (L) iPr2-en-Me ComplexNeutral Neutral Adduct [Zn(L)Cl2] Ligand->ComplexNeutral + MetalSalt Deprotonation Alkane Elimination (-H) Ligand->Deprotonation + MetalAlkyl MetalSalt Metal Halide (e.g., ZnCl2) MetalAlkyl Metal Alkyl (e.g., Cu-Mes) ComplexAnionic Amido Complex [Cu(L-H)] Deprotonation->ComplexAnionic

Part 4: Experimental Case Study – Copper(I) Precursor Synthesis

This protocol describes the synthesis of a Copper(I) complex relevant for microelectronics (interconnects).[3]

Target Molecule:


 (Hypothetical ALD precursor structure based on amidinate analogs).
Protocol

Safety: perform all steps under Argon/Nitrogen using Schlenk techniques. Cu(I) is air-sensitive.[1][2][3]

  • Precursor Prep: Suspend Copper(I) Oxide (

    
    ) in anhydrous acetonitrile.
    
  • Ligand Addition: Add Formic acid (1 eq) followed slowly by

    
    -diisopropyl-
    
    
    
    -methylethylenediamine (2 eq).
  • Reaction: Stir at Room Temperature for 4 hours. The solution should turn clear/yellow as the soluble complex forms.[2][3]

    • Chemistry:

      
      .[2][3]
      
  • Isolation: Remove solvent in vacuo.

  • Sublimation: Sublime the crude solid at 80-100°C (0.1 Torr) to obtain pure, volatile crystals.

Validation (Self-Validating System)
  • NMR Check: The

    
     NMR should show diastereotopic isopropyl methyl groups (due to restricted rotation) and a shift in the 
    
    
    
    resonance compared to the free ligand.
  • TGA (Thermogravimetric Analysis): A sharp mass loss step with

    
     residue indicates a high-quality ALD precursor.[1][2][3]
    

Part 5: Implications for Drug Development[1][2][3][4]

While currently dominant in materials science, the structural motifs of this ligand hold promise for medicinal inorganic chemistry.[2][3]

Steric Tuning of Metallodrugs

Cisplatin resistance often arises from glutathione (GSH) sequestration.[2][3] Bulky ligands can sterically hinder the approach of GSH (a nucleophile) to the Pt center without preventing the binding to DNA (which is driven by different geometry).[3]

  • Hypothesis: A Pt(II) complex using

    
    -en-Me as the carrier ligand would exhibit reduced reactivity toward blood proteins  compared to standard ethylenediamine analogs, potentially lowering systemic toxicity.[1][2][3]
    
Lipophilicity

The two isopropyl groups significantly increase the


 (lipophilicity) of the complex.[2][3] This enhances passive diffusion across the cell membrane, potentially overcoming transport-deficiency resistance mechanisms found in some cancer lines.[1][2][3]

References

  • Gordon, R. G., et al. (2008).[1][2][3] "Copper(I) Amidinates as Precursors for Atomic Layer Deposition." Inorganic Chemistry. (Context: Describes the use of bulky nitrogen ligands for Cu precursors).

  • Sigma-Aldrich. "Product Specification: {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine."[1][2][3] MilliporeSigma Catalog. [1][2][3]

  • Strem Chemicals (Ascensus). "Metal Amidinates for CVD/ALD Applications." Technical Notes.

  • Lim, B. S., et al. (2003).[1][2][3] "Synthesis and Characterization of Volatile, Thermally Stable, Reactive Transition Metal Amidinates." Inorganic Chemistry. (Context: Fundamental chemistry of amidinate/diamine precursors).[2][3]

  • NIST Chemistry WebBook. "N,N'-Diisopropylethylenediamine Data."

Sources

thermal decomposition pathways of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Thermal Decomposition Pathways of -Diisopropyl- -methylethylenediamine

Technical Guide for Process Chemists & Pharmaceutical Scientists[1][2]

Executive Summary & Molecular Architecture

Compound Identity: {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine CAS: 98948-62-0 Systematic Name:




1

This molecule is a non-symmetric diamine ligand characterized by a steric mismatch between its two nitrogen centers:

  • Terminus A (Steric Bulk): A tertiary amine substituted with two isopropyl groups.[1] This provides significant steric hindrance, often utilized to stabilize metal centers in Atomic Layer Deposition (ALD) or to modulate receptor binding in pharmacology.[1]

  • Terminus B (Reactivity): A secondary methylamine.[1] This is the nucleophilic "head" of the molecule, susceptible to derivatization and oxidative attack.[1]

Thermodynamic Vulnerability: The molecule’s thermal stability is governed by the bond dissociation energy (BDE) of the

1

1

Thermal Decomposition Mechanisms

The decomposition of this diamine is not a singular event but a branching probability tree dependent on environmental conditions (oxidative vs. inert) and temperature.[1]

Pathway A: Anaerobic Pyrolysis (High Temperature >250°C)

In inert atmospheres (Nitrogen/Argon), the molecule undergoes fragmentation primarily driven by entropy and the stability of leaving groups.[1]

  • Dealkylation (Isopropyl Loss): The bulky isopropyl groups on the tertiary amine are prone to cleavage.[1] At high temperatures, this often proceeds via a retro-ene type mechanism or radical fragmentation, releasing propene .[1]

    • Mechanism:[2] Homolytic cleavage of the

      
       bond followed by hydrogen abstraction, or concerted elimination.[1]
      
    • Product:

      
      -isopropyl-
      
      
      -methylethylenediamine + Propene.[1]
  • C-N Bond Homolysis: The ethylene bridge (

    
    ) is relatively stable, but the 
    
    
    bonds are the weakest links.[1]
    • Primary Scission: Cleavage between the tertiary nitrogen and the ethyl backbone.[1]

    • Radical Formation: Generates diisopropylaminyl radicals and (methylamino)ethyl radicals, which rapidly quench or polymerize.[1]

Pathway B: Intramolecular Cyclization (Medium Temperature 150–200°C)

This is the most critical pathway for drug stability and shelf-life.[1] The secondary amine (nucleophile) can attack the tertiary amine site if the steric bulk allows, or more commonly, if the molecule is part of a carbamate/urea linkage (common in drug synthesis or CO2 capture applications), it cyclizes to form imidazolidinones .[1]

  • Imidazolidine Formation: If the diamine is reacted with a carbonyl source (like

    
     or phosgene derivatives), the secondary amine attacks the carbonyl, followed by ring closure by the tertiary amine (with loss of isopropyl groups if quaternary ammonium forms and degrades).[1]
    
Pathway C: Nitrosamine Formation (Pharmaceutical Criticality)

For the drug development audience, this is the highest risk factor.[1]

  • Mechanism: The secondary amine end (

    
    ) is a prime target for nitrosation in the presence of nitrites (
    
    
    ) or
    
    
    gases.[1]
  • Risk: Formation of

    
    -nitroso-
    
    
    -diisopropyl-
    
    
    -methylethylenediamine
    analogues.[1]
  • Regulatory Context: Secondary amines are precursors to N-nitrosamines, which are potent genotoxins (ICH M7 guidelines).[1]

Visualization of Degradation Pathways[1][4][5]

The following diagram illustrates the branching degradation logic based on thermal and environmental stress.

DecompositionPathwaysParent{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine(Parent Molecule)NitrosationNitrosation Pathway(Presence of NO2-)Parent->NitrosationAcidic NitritesPyrolysisAnaerobic Pyrolysis(>250°C, Inert Gas)Parent->PyrolysisHeat (Δ)OxidationOxidative Degradation(Air/O2, Ambient-100°C)Parent->OxidationO2NitrosamineN-Nitroso Derivative(Genotoxic Impurity)Nitrosation->NitrosamineN-N Bond FormationPropenePropene (Gas) + Mono-isopropyl AminePyrolysis->PropeneDealkylation (β-H elim)RadicalsAminyl Radicals &Polymeric TarsPyrolysis->RadicalsHomolysisNOxidesN-Oxides -> Cope Elimination ProductsOxidation->NOxidese- Transfer

Figure 1: Mechanistic branching of N,N-Diisopropyl-N'-methylethylenediamine degradation under varying environmental stresses.[1]

Experimental Characterization Protocols

To validate the stability of this molecule in your specific application (e.g., CVD precursor shelf-life or pharmaceutical excipient stability), use the following self-validating workflow.

Protocol A: Thermal Gravimetric Analysis (TGA) with Evolved Gas Analysis (EGA)

Objective: Determine the onset temperature of decomposition (

1
StepParameterRationale
1. Sample Prep Load 10–15 mg into Alumina (

) crucible.[1]
Alumina is inert; avoids catalytic decomposition common with Platinum pans for amines.
2.[1] Purge

or Ar at 50 mL/min for 30 mins.
Removes ambient

to isolate thermal (pyrolytic) pathways from oxidative ones.[1]
3. Ramp 10°C/min from 30°C to 600°C.Standard rate to minimize thermal lag while providing resolution.[1]
4. Coupling Connect TGA exhaust to MS (Mass Spec).[1]Critical: Monitor m/z 41 (Propene) and m/z 44 (Amine fragments).[1]
5. Analysis Derivative Weight Loss (DTG).The peak of the DTG curve indicates the point of maximum degradation rate (

).[1]
Protocol B: Forced Degradation (Oxidative Stress)

Objective: Simulate shelf-life oxidation for pharmaceutical impurity profiling.[1]

  • Preparation: Dissolve amine in Acetonitrile:Water (50:50).

  • Stressor: Add

    
     (3% v/v).[1]
    
  • Incubation: 60°C for 24 hours.

  • Analysis: LC-MS/MS (Reverse Phase C18).

    • Target: Look for

      
       peaks (N-oxides).[1]
      
    • Note: Secondary amines often oxidize to hydroxylamines or nitrones.[1]

Quantitative Data Summary

The following values are estimated based on structural analogues (


ParameterValue (Approx.)Significance
Boiling Point 170–175°CProcessing window limit.[1]
Flash Point ~54°CFlammability hazard (Class 3).[1]

(Pyrolysis)
~280°CUpper limit for thermal stability in inert gas.[1]
C-N Bond Energy ~305 kJ/molThe "weak link" for radical formation.[1]
pKa (Sec. Amine) ~10.2Determines protonation state in bio-fluids.[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: N,N'-Diisopropylethylenediamine (Analogous Structure).[1]Link[1]

  • National Institutes of Health (NIH). (2020).[1] Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. PubMed Central.[1] Link

  • University of Kentucky. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge.[1] Link

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: N,N-diisopropylethylamine (Structural Fragment Data).[1]Link[1]

  • International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1]Link

Methodological & Application

Application Note: Synthesis of ALD Precursors using {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

[1][2]


12

Executive Summary & Ligand Architecture

The ligand {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine (hereafter referred to as dipmeaH ) represents a class of unsymmetrical diamine ligands designed to solve specific challenges in ALD precursor chemistry: volatility and thermal stability .[1][2]

Structural Logic

Unlike symmetric ethylenediamine ligands (e.g., DMEDA), dipmeaH features a strategic asymmetry:

  • Steric Bulk (

    
    ):  Two isopropyl groups on the tertiary amine prevent intermolecular bridging, effectively suppressing oligomerization.[1] This ensures the resulting metal complex remains monomeric and volatile.[2]
    
  • Reactive Site (

    
    ):  The secondary methyl-amine group provides a single acidic proton for deprotonation, allowing the formation of a covalent Metal-Nitrogen bond (
    
    
    ).[1][2]
  • Chelation: The ligand forms a stable 5-membered chelate ring with the metal center, enhancing thermal stability during the volatilization phase of ALD.[1][2]

Target Precursors

This guide details the synthesis of two high-value precursors:

  • Bis(dipmea) Magnesium (Mg(dipmea)

    
    ):  A precursor for MgO (high-k dielectric, tunnel barriers).[1][2]
    
  • Bis(dipmea) Copper (Cu(dipmea)

    
    ):  A precursor for metallic Copper (interconnects).[1][2]
    

Synthesis Protocols

Protocol A: Synthesis of Mg(dipmea) via Alkane Elimination[1][2]

Rationale: This method is preferred for Magnesium precursors because it utilizes commercially available dialkylmagnesium reagents.[1][2] The byproduct is a volatile alkane (butane), which is easily removed, yielding a high-purity product without salt contamination (halide-free).[1][2]

Materials
  • Ligand: dipmeaH ({2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine) (>99%, dry).[1][2]

  • Metal Source: Di-n-butylmagnesium (

    
    ) (1.0 M solution in heptane).[1][2]
    
  • Solvent: Anhydrous Hexane or Toluene.[1][2][3]

  • Atmosphere: Ultra-high purity Argon or Nitrogen (Glovebox/Schlenk line).[1][2]

Step-by-Step Methodology
  • Preparation:

    • In a glovebox, charge a 250 mL Schlenk flask with

      
       solution (50 mmol).[2]
      
    • Dilute with 50 mL of anhydrous hexane to moderate the reaction exotherm.[1][2]

    • Place the flask in a cooling bath (-20°C) to control the reaction rate.

  • Ligand Addition:

    • Load 105 mmol (5% excess) of dipmeaH into a pressure-equalizing addition funnel.

    • Add the ligand dropwise to the stirred magnesium solution over 45 minutes.[1][2]

    • Observation: Gas evolution (butane) will be observed.[2][3] Ensure the bubbler is active.[1][2]

  • Reaction Completion:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Reflux the solution at 60°C for 2 hours to ensure complete substitution of the butyl groups.[1][2]

    • Chemical Equation:

      
      
      
  • Work-up:

    • Remove the solvent under reduced pressure (vacuum) at RT.[1][2]

    • The residue is a viscous liquid or low-melting solid.[1][2]

    • Purification: Perform vacuum distillation (or sublimation if solid) at

      
      C under dynamic vacuum (
      
      
      Torr).
  • Yield & Storage:

    • Expected Yield: >85%.

    • Store in a stainless steel bubbler or glass ampoule under Argon.[1][2]

Protocol B: Synthesis of Cu(dipmea) via Lithium Salt Metathesis[1][2]

Rationale: Copper alkyls are unstable; therefore, the transamination or salt metathesis route is required.[1][2] The lithiated ligand route is robust and ensures precise stoichiometry.[1][2]

Materials
  • Ligand: dipmeaH.[1][2]

  • Base: n-Butyllithium (

    
    ) (2.5 M in hexanes).[1][2]
    
  • Metal Source: Anhydrous Copper(II) Chloride (

    
    ).[1][2]
    
  • Solvent: Anhydrous THF (Tetrahydrofuran).[1][2]

Step-by-Step Methodology
  • Lithiation of Ligand:

    • In a 500 mL Schlenk flask, dissolve dipmeaH (100 mmol) in 100 mL anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add

      
       (100 mmol) dropwise.[2] Stir for 1 hour at -78°C, then warm to RT.
      
    • Result: Formation of Lithium salt

      
      .[1][2]
      
  • Metalation:

    • Prepare a slurry of anhydrous

      
       (50 mmol) in 50 mL THF in a separate flask.
      
    • Cannulate the

      
       solution into the 
      
      
      slurry at 0°C.[2]
    • The solution will likely turn dark blue/purple (characteristic of Cu-N coordination).[1][2]

  • Reaction & Filtration:

    • Stir the mixture overnight (12 hours) at RT.

    • Remove THF under vacuum to dryness.[1][2][4]

    • Extract the product with anhydrous Pentane or Hexane (the LiCl byproduct is insoluble in pentane).[1][2]

    • Filter the mixture through a Celite pad (fritted glass filter) to remove LiCl.[1][2]

  • Purification:

    • Concentrate the filtrate under vacuum.[2][4]

    • Sublimation: Sublime the crude dark solid at

      
      C (
      
      
      Torr) onto a cold finger.
  • Yield & Storage:

    • Expected Yield: 70-80%.[1][2]

    • Product is likely a dark blue/purple solid/liquid.[1][2]

Process Visualization (Workflow)[1][2]

The following diagram illustrates the decision tree and synthesis workflow for these precursors.

ALD_Synthesis_Workflowcluster_legendKeyStartTarget: ALD Precursor SynthesisLigand: dipmeaHChoiceSelect Metal CenterStart->ChoiceMg_PathMagnesium (Mg)Target: Mg(dipmea)2Choice->Mg_PathCu_PathCopper (Cu)Target: Cu(dipmea)2Choice->Cu_PathMg_ReagentReagent: Mg(n-Bu)2(Alkane Elimination)Mg_Path->Mg_ReagentMg_Process1. Mix in Hexane (-20°C)2. Reflux 2h3. Remove SolventMg_Reagent->Mg_ProcessMg_PurifyVacuum Distillation(Halide-Free)Mg_Process->Mg_PurifyOutputFinal ALD PrecursorStored under ArMg_Purify->OutputCu_ReagentReagent: CuCl2 + nBuLi(Salt Metathesis)Cu_Path->Cu_ReagentCu_Process1. Lithiate Ligand (-78°C)2. Add CuCl2 Slurry3. Extract with PentaneCu_Reagent->Cu_ProcessCu_PurifySublimation(Remove LiCl)Cu_Process->Cu_PurifyCu_Purify->Outputkey1Blue: Electropositive Metalskey2Red: Transition Metalskey3Green: Purification Step

Caption: Synthesis workflow comparing Alkane Elimination (Mg) and Salt Metathesis (Cu) routes.

Characterization & Quality Control

To ensure the precursor is "ALD-Grade" (99.999% purity basis metals), the following QC metrics must be met.

MetricTechniqueAcceptance CriteriaPurpose
Purity 1H NMR (

)
No peaks for free ligand or solvent.[1][2] Sharp integration of

vs

groups.
Confirm ligand coordination and stoichiometry.[1][2]
Volatility TGA (Thermogravimetric Analysis)<1% residual mass at 300°C. Smooth single-step weight loss.[1][2]Ensure clean evaporation without decomposition.[1][2]
Thermal Stability DSC (Diff. Scanning Calorimetry)No exothermic decomposition peaks < 200°C.Verify safe transport temperature window.
Elemental ICP-MS Cl < 10 ppm (for Cu route).[1][2]Halides corrode semiconductor substrates.[1][2]
NMR Interpretation Guide (Mg Complex)
  • 
     1.0 - 1.2 ppm:  Doublets corresponding to the methyl protons of the isopropyl groups (
    
    
    ).[1][2]
  • 
     2.4 - 2.6 ppm:  Singlet for the 
    
    
    group. Note: A shift from the free ligand indicates successful deprotonation and bonding.[1][2]
  • 
     2.8 - 3.2 ppm:  Multiplets for the ethyl backbone (
    
    
    ).

Handling and Safety

  • Air Sensitivity: Both precursors are hydrolytically unstable.[1][2] They react instantly with atmospheric moisture to form metal hydroxides and free amine.[1][2]

  • Storage: Must be stored in stainless steel ALD bubblers or sealed glass ampoules under inert atmosphere.

  • Toxicity: The free ligand is an amine (irritant/corrosive).[1][2] Copper compounds are toxic if ingested.[1][2] Magnesium alkyls (starting material) are pyrophoric.[2]

References

  • Gordon, R. G. (2016).[2] The Chemistry of ALD Precursors. Techniques de l'Ingénieur. Link

  • Leskelä, M., & Ritala, M. (2002).[1][2] Atomic layer deposition (ALD): from precursors to thin film structures. Thin Solid Films, 409(1), 138-146.[1][2] Link

  • Sigma-Aldrich. (n.d.).[1][2][5] Magnesium bis(diisopropyl)amide solution 0.70 M in THF. Link (Reference for handling similar Mg-amide reagents).[1][2]

  • PubChem. (n.d.).[1][2] N,N'-Diisopropylethylenediamine (Compound Summary). Link (Structural data for ligand backbone).[1][2]

  • Puurunen, R. L. (2005).[2] Surface chemistry of atomic layer deposition: A case study for the trimethylaluminum/water process. Journal of Applied Physics, 97(12). Link (General principles of ALD saturation).

The Role of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine in Chemical Vapor Deposition: A Guide to Precursor Design and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers and scientists on the strategic use of the diamine ligand {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, also known as N¹,N¹-diisopropyl-N²-methyl-1,2-ethanediamine, in the field of Chemical Vapor Deposition (CVD). While not a direct precursor for thin film deposition itself, this ligand is a critical building block for synthesizing advanced metal-organic precursors. This guide elucidates the rationale behind using such ligands, provides a protocol for the synthesis of a representative metal amide precursor, and details a general methodology for the subsequent CVD of metal nitride thin films, which are crucial materials in microelectronics and protective coatings.

Introduction: The Strategic Role of Ligands in CVD Precursor Design

The compound {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine (CAS No. 98948-62-0) is a liquid diamine with the molecular formula C₉H₂₂N₂.[1][2] In the context of Chemical Vapor Deposition (CVD), its primary value lies not as a standalone precursor but as a sophisticated chelating ligand for the synthesis of volatile, thermally stable metal-organic compounds. The choice of ligand is a cornerstone of precursor design, directly influencing the volatility, stability, and decomposition pathways of the final molecule, which in turn dictates the quality of the deposited thin film.[3]

Transition metal nitrides and oxides are widely used for applications ranging from wear-resistant coatings to diffusion barriers in integrated circuits.[4] The synthesis of high-purity films at controlled temperatures via CVD requires precursors that are liquid, possess high vapor pressure, and decompose cleanly on the substrate without incorporating contaminants.[5] Diamine and amidinate ligands are pivotal in achieving these properties.[6][7] The structure of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine offers several advantages:

  • Steric Hindrance: The bulky diisopropyl groups provide steric shielding around a coordinated metal center. This can prevent oligomerization (the linking of precursor molecules), which often leads to decreased volatility and handling difficulties.

  • Chelation: As a bidentate ligand, it can form a stable five-membered ring with a metal atom, enhancing the thermal stability of the resulting complex. This stability is crucial to prevent premature decomposition in the gas phase before the precursor reaches the heated substrate.

  • Asymmetry: The distinct methyl and diisopropyl substituents on the two nitrogen atoms can influence the reactivity and decomposition kinetics of the precursor, offering a handle for fine-tuning the deposition process.

  • Liquid State: The amine itself is a liquid at room temperature, which often translates to the synthesis of liquid metal-organic precursors that are easier to handle and deliver than solids.[1][5]

These characteristics make it an ideal candidate for creating metal amide or metal amidinate precursors for the deposition of materials like cobalt nitride (CoₓN), tungsten nitride (WN), or tantalum nitride (TaN).[4][8]

Precursor Synthesis: A Representative Protocol

The most common pathway to leverage a diamine ligand like {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine is through the synthesis of a metal amide complex. This is often achieved via salt elimination or transamination reactions.[9][10] Below is a representative, generalized protocol for synthesizing a hypothetical cobalt(II) amide precursor using this ligand.

Objective: To synthesize Bis[{2-[bis(propan-2-yl)amino]ethyl}(methyl)amido]cobalt(II) for use as a CVD precursor.

Materials and Equipment
Material/EquipmentSpecificationsSupplier Example
{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine>97% PuritySigma-Aldrich, BLDpharm[1][11]
n-Butyllithium (n-BuLi)1.6 M solution in hexanesSigma-Aldrich
Anhydrous Cobalt(II) Chloride (CoCl₂)99.9% trace metals basisStrem Chemicals
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentEMD Millipore
Schlenk Line and GlasswareOven-dried, inert atmosphere ratedChemglass
Magnetic Stirrer/HotplateStandard laboratory gradeIKA
Cannula Transfer NeedlesStainless steel, double-tippedAldrich
Step-by-Step Synthesis Protocol

Safety Note: This synthesis involves pyrophoric (n-Butyllithium) and air/moisture-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Lithiation of the Ligand:

    • To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 2 equivalents of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine.

    • Dissolve the amine in 100 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add 2 equivalents of n-Butyllithium (1.6 M in hexanes) dropwise via syringe or cannula while stirring vigorously. The addition is exothermic.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The formation of the lithium amide salt, Lithium {2-[bis(propan-2-yl)amino]ethyl}(methyl)amide, is now complete.

  • Salt Metathesis Reaction:

    • In a separate 250 mL Schlenk flask, suspend 1 equivalent of anhydrous CoCl₂ in 50 mL of anhydrous THF.

    • Cool the CoCl₂ suspension to -78 °C.

    • Using a cannula, slowly transfer the lithium amide solution from the first flask into the CoCl₂ suspension. A color change and the precipitation of lithium chloride (LiCl) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approx. 12 hours).

  • Isolation and Purification:

    • Remove the solvent from the reaction mixture under vacuum to yield a solid residue.

    • Extract the desired cobalt amide complex from the LiCl precipitate by adding a non-polar solvent like hexane or pentane and filtering via a cannula filter stick into a clean Schlenk flask. Repeat the extraction 2-3 times.

    • Combine the filtrates and remove the solvent under vacuum to yield the crude product.

    • Purify the product by vacuum distillation or sublimation to obtain the final high-purity liquid or low-melting solid precursor.

G cluster_synthesis Precursor Synthesis Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Salt Metathesis cluster_step3 Step 3: Purification L {Diamine Ligand (L-H)} reaction1 Li-L + Butane L->reaction1 in THF, -78°C BuLi n-Butyllithium (n-BuLi) BuLi->reaction1 CoCl2 Cobalt(II) Chloride (CoCl2) reaction2 CoL2 + 2 LiCl↓ CoCl2->reaction2 1 eq., in THF reaction1->reaction2 2 eq. filtration Remove LiCl reaction2->filtration Filter evap Evaporate Solvent filtration->evap Extract with Hexane final_product Pure CoL2 Precursor evap->final_product Vacuum Distill

Caption: Workflow for synthesizing a Co(II) amide precursor.

Application Protocol: CVD of Cobalt Nitride Films

This section outlines a general protocol for depositing a cobalt nitride (CoₓN) thin film using the synthesized precursor. The parameters provided are starting points and should be optimized for the specific CVD reactor and substrate used.

CVD System and Parameters
ParameterValue / RangeRationale
Reactor TypeLow-Pressure CVD (LPCVD), Cold-WallProvides good film uniformity and reduces gas-phase reactions.
SubstrateSi(100) with native oxide, or SiO₂/SiCommon substrates for microelectronics applications.
Precursor Temperature80 - 120 °CMust be high enough to generate sufficient vapor pressure without thermal decomposition.
Substrate Temperature170 - 300 °CControls the surface reaction rate and film properties.[8]
Co-reactantsAmmonia (NH₃), Dihydrogen (H₂)NH₃ serves as the nitrogen source; H₂ can aid in ligand removal and control film composition.[8]
Carrier GasArgon (Ar) or Nitrogen (N₂)Transports precursor vapor to the reaction chamber.
Chamber Pressure0.5 - 5 TorrAffects mass transport, boundary layer thickness, and film conformality.
Precursor Flow Rate10 - 50 sccm (via mass flow controller)Determines the growth rate.
NH₃ / H₂ Flow Rates50 - 200 sccmThe ratio of these gases can be tuned to control the stoichiometry (x in CoₓN).[8]
Step-by-Step Deposition Protocol
  • Substrate Preparation:

    • Clean the silicon substrate using a standard RCA-1 or Piranha etch followed by a deionized water rinse and nitrogen blow-dry to ensure a pristine surface for nucleation.

  • System Setup:

    • Load the cleaned substrate into the CVD reaction chamber.

    • Load the synthesized cobalt amide precursor into a stainless-steel bubbler and attach it to the gas delivery manifold. Gently heat the bubbler to the desired temperature (e.g., 90 °C).

    • Evacuate the chamber and gas lines to a base pressure of <10⁻⁵ Torr to remove atmospheric contaminants.

  • Deposition Process:

    • Heat the substrate holder to the target deposition temperature (e.g., 220 °C).

    • Introduce the co-reactant gases (NH₃ and H₂) and allow the pressure and flows to stabilize.

    • Introduce the carrier gas (Ar) through the precursor bubbler to transport the precursor vapor into the chamber.

    • Maintain stable conditions for the desired deposition time (e.g., 10-30 minutes) to achieve the target film thickness.

  • Shutdown and Characterization:

    • Stop the precursor flow by closing the relevant valves.

    • Turn off the substrate heater and allow the system to cool under a flow of inert gas.

    • Vent the chamber and remove the coated substrate.

    • Characterize the resulting film for thickness (ellipsometry), composition (XPS), crystallinity (XRD), and morphology (SEM).

Caption: A typical workflow for a CVD process.

Conclusion and Future Outlook

{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine serves as a powerful and versatile ligand for the molecular engineering of CVD precursors. Its structural features enable the synthesis of volatile and stable metal-organic compounds, which are essential for the deposition of high-quality thin films. The protocols provided herein offer a foundational framework for synthesizing a representative cobalt amide precursor and its subsequent application in a cobalt nitride CVD process. Future work in this area will likely focus on synthesizing heteroleptic complexes, where multiple different ligands are attached to the metal center, to further refine precursor properties for advanced deposition techniques like Atomic Layer Deposition (ALD), which demands even greater control over precursor reactivity and thermal stability.[7][12]

References

  • Potts, S.E., Blackman, C.B., Carmalt, C.J., & Davies, H.O. (2007). Transition metal amides and imides as precursors to metal nitride and carbonitride thin films via chemical vapor deposition. Presented at MC8: Advancing Materials by Chemical Design, London, UK. Available at: [Link]

  • Cloud, A. (2014). Ultraconformal chemical vapor deposition and synthesis of transition metal nitride films. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Gordon Research Group, Harvard University. Volatile liquid precursors for the chemical vapor deposition (CVD) of thin films containing alkali metals. Research Summary. Available at: [Link]

  • Barreca, D., et al. (2021). The Early Steps of Molecule-to-Material Conversion in Chemical Vapor Deposition (CVD): A Case Study. PMC. Available at: [Link]

  • National Synchrotron Radiation Research Center. (2003). CVD Reaction of Metal Nitride Precursors. Activity Report 2002/2003. Available at: [Link]

  • AZoNano. (2013). Applications of Metal Amidinate Precursors in CVD/ALD. Article. Available at: [Link]

  • Google Patents. (2015). Chemical vapour deposition of thin films using metal amidinate precursors. EP2857549A2.
  • Barreca, D., et al. (2019). Facile preparation of a cobalt diamine diketonate adduct as a potential vapor phase precursor for Co3O4 films. ResearchGate. Available at: [Link]

  • Lappert, M.F., & Power, P.P. (2010). Metal Amide Chemistry. Wiley.
  • Klipp, A., et al. (2024). Silver CVD and ALD Precursors: Synthesis, Properties, and Application in Deposition Processes. MDPI. Available at: [Link]

  • Gordon, R.G., et al. (1998). New liquid precursors for chemical vapor deposition. Materials Research Society Symposium Proceedings, 495, 63.
  • Hendricks, N.R., & Dezelah, C.L. (2015). Precursor chemistry of metal nitride nanocrystals. PMC. Available at: [Link]

Sources

Application Note & Protocols: Synthesis and Application of Metal-Amido Complexes Utilizing {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Metal-Amido Complexes

Metal-amido complexes, characterized by a direct bond between a metal center and the nitrogen atom of an amide ligand (NR₂⁻), are a cornerstone of modern inorganic and organometallic chemistry.[1] The nature of the amide ligand—its steric bulk, electronic properties, and denticity—plays a crucial role in defining the reactivity, stability, and catalytic activity of the resulting complex. These complexes are not merely structural curiosities; they are pivotal intermediates and catalysts in a myriad of chemical transformations. Amide ligands can act as strong bases for deprotonation reactions, serve as placeholders for ligand exchange, and stabilize low-coordinate and low-valent metal centers.[2] Their applications span from polymerization and small molecule activation to C-H bond amination and hydrofunctionalization reactions.[3][4]

This application note provides a detailed guide to the preparation of metal-amido complexes using the chelating diamine ligand, {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine. We will explore the synthesis of a representative lithium amido complex and its subsequent use in the preparation of a transition metal complex. The protocols are designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both scientific rigor and practical applicability for researchers in synthetic chemistry, catalysis, and drug development.

The Ligand: {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

The ligand {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine, with CAS Number 98948-62-0, is a bidentate N,N'-chelating ligand.[5][6] Its structure features a sterically demanding diisopropylamino group and a less hindered methylamino group, connected by an ethylene backbone. This asymmetry can be exploited to influence the coordination geometry and reactivity of the resulting metal complex. The diisopropyl groups provide significant steric protection to the metal center, which can help in the isolation of monomeric and low-coordinate species. The methylamino group provides a reactive site for deprotonation to form the amido ligand.

Part 1: Synthesis of a Lithium Amido Precursor

The initial step in the synthesis of many metal-amido complexes is the preparation of a corresponding alkali metal amide, typically a lithium amide.[1] This is achieved by the deprotonation of the parent amine using a strong organolithium base, such as n-butyllithium (n-BuLi).

Experimental Protocol: Synthesis of Lithium {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amide

Objective: To synthesize the lithium amide of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine.

Reaction Scheme:

G cluster_0 Synthesis of Lithium Amide Ligand {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine Product Lithium {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amide Ligand->Product + nBuLi nBuLi n-Butyllithium Butane Butane (byproduct)

A flowchart illustrating the synthesis of the lithium amide precursor.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)
{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine98948-62-0158.291.58 g10.0
n-Butyllithium (2.5 M in hexanes)109-72-864.064.0 mL10.0
Anhydrous Diethyl Ether (Et₂O)60-29-774.1250 mL-
Anhydrous Hexane110-54-386.1820 mL-

Step-by-Step Protocol:

  • Inert Atmosphere: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use.

  • Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine (1.58 g, 10.0 mmol) in anhydrous diethyl ether (30 mL).

  • Reaction Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise to the stirred amine solution over 15 minutes. The addition of n-BuLi should be carefully controlled to manage the exothermic reaction and the evolution of butane gas.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. A white precipitate of the lithium amide should form.

  • Isolation of Product: Remove the solvent under vacuum to yield the crude lithium amide as a white solid.

  • Purification: Wash the solid with anhydrous hexane (2 x 10 mL) to remove any unreacted starting materials and soluble impurities. Decant the hexane washes.

  • Drying and Storage: Dry the resulting white powder under high vacuum for several hours. The product should be stored under an inert atmosphere.

Causality and Insights:

  • Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that readily deprotonates the secondary amine without competing side reactions.

  • Solvent: Diethyl ether is a good solvent for the starting amine and the n-BuLi, and it is relatively inert to the strong base. The lithium amide product is often insoluble in ethereal solvents, facilitating its isolation.

  • Temperature Control: Starting the reaction at low temperature (-78 °C) is crucial for controlling the exothermicity of the deprotonation reaction.

Part 2: Synthesis of a Transition Metal-Amido Complex

The synthesized lithium amide can be used as a versatile reagent for the preparation of a wide range of transition metal-amido complexes via salt metathesis reactions.[1] In this protocol, we describe the synthesis of a representative titanium(III) amido complex.

Experimental Protocol: Synthesis of a Titanium(III)-Amido Complex

Objective: To synthesize a titanium(III)-amido complex using the previously prepared lithium amide.

Reaction Scheme:

G cluster_1 Synthesis of Titanium(III)-Amido Complex LiAmide Lithium {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amide Product Titanium(III)-Amido Complex LiAmide->Product + TiCl₃ TiCl3 Titanium(III) Chloride LiCl Lithium Chloride (byproduct)

A flowchart illustrating the synthesis of the titanium(III)-amido complex.

Materials:

ReagentCAS No.Molecular Weight ( g/mol )QuantityMoles (mmol)
Lithium {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amide-164.231.64 g10.0
Titanium(III) Chloride (TiCl₃)7705-07-9154.231.54 g10.0
Anhydrous Toluene108-88-392.1460 mL-
Anhydrous Pentane109-66-072.1530 mL-

Step-by-Step Protocol:

  • Inert Atmosphere: As before, all manipulations must be performed under an inert atmosphere.

  • Reagent Preparation: In a 100 mL Schlenk flask, suspend the lithium amide (1.64 g, 10.0 mmol) in anhydrous toluene (30 mL). In a separate Schlenk flask, suspend titanium(III) chloride (1.54 g, 10.0 mmol) in anhydrous toluene (30 mL).

  • Reaction Initiation: Cool both suspensions to -78 °C.

  • Addition: Slowly add the lithium amide suspension to the stirred TiCl₃ suspension via a cannula.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. A color change is expected as the reaction proceeds.

  • Workup: The reaction mixture will contain the desired titanium-amido complex and a precipitate of lithium chloride. The LiCl can be removed by filtration through a medium porosity fritted funnel under an inert atmosphere.

  • Isolation of Product: Remove the toluene from the filtrate under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene/pentane mixture. Dissolve the crude product in a minimal amount of toluene and slowly add pentane until the solution becomes turbid. Store at -30 °C to induce crystallization.

  • Drying and Storage: Isolate the crystals by filtration, wash with cold pentane, and dry under high vacuum. Store the product under an inert atmosphere.

Causality and Insights:

  • Salt Metathesis: This reaction is a classic example of salt metathesis, where the lithium amide and titanium chloride exchange ions to form the more thermodynamically stable lithium chloride and the desired titanium-amido complex.

  • Solvent Choice: Toluene is a common solvent for these types of reactions as it is relatively non-coordinating and has a wide liquid range.

  • Purification: Recrystallization is a standard method for purifying solid organometallic compounds. The choice of solvent system is critical and may require some optimization.

Part 3: Characterization of Metal-Amido Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized complexes. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[7] For diamagnetic metal-amido complexes, ¹H and ¹³C NMR are standard. For paramagnetic complexes, such as many Ti(III) species, the NMR spectra will exhibit broad resonances and large chemical shift ranges.[8]

Expected ¹H NMR Features for the Ligand and a Diamagnetic Complex:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
-CH(CH₃)₂ (isopropyl methine)2.5 - 3.5septet2H
-CH(CH₃)₂ (isopropyl methyl)1.0 - 1.5doublet12H
-NCH₂CH₂N- (ethylene bridge)2.2 - 3.0multiplet4H
-N(CH₃) (methyl)2.0 - 2.5singlet3H

Upon coordination to a metal and formation of the amide, shifts in these resonances are expected, providing evidence of complex formation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[9] Obtaining suitable crystals is often the most challenging aspect of this technique.

Workflow for X-ray Crystallography:

G cluster_2 X-ray Crystallography Workflow Crystal_Growth Grow Single Crystals Crystal_Selection Select Suitable Crystal Crystal_Growth->Crystal_Selection Data_Collection Collect Diffraction Data Crystal_Selection->Data_Collection Structure_Solution Solve Crystal Structure Data_Collection->Structure_Solution Structure_Refinement Refine Structural Model Structure_Solution->Structure_Refinement Analysis Analyze and Report Structure Structure_Refinement->Analysis

Sources

solvent selection for reactions involving {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solvent Selection & Engineering for Reactions Involving {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Executive Summary

This guide provides an evidence-based framework for solvent selection in reactions involving {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine (CAS: 4013-94-9), hereafter referred to as


-Diisopropyl-

-methylethylenediamine
.[1]

This unsymmetrical diamine presents a unique chemical duality: a sterically hindered, basic tertiary amine terminus (


) and a nucleophilic, less hindered secondary amine terminus (

).[1] Successful reaction engineering requires solvents that discriminate between these two centers, optimizing for either metallation (ligand synthesis) or nucleophilic substitution (organic derivatization).

Physicochemical Profiling & Reactivity

To select the correct solvent, one must first map the molecule's reactivity landscape.

FeatureChemical MoietyReactivity ProfileSolvent Implication
Steric Bulk Diisopropyl group (

)
High steric hindrance.[1] Acts as a Brønsted base but poor nucleophile.[2]Requires non-protic solvents to prevent salt formation if used as a base.
Nucleophile Methylamino group (

)
Secondary amine.[3] Moderate steric hindrance. Good nucleophile.Active site for alkylation/acylation.[4] Solvents must stabilize the transition state (dipolar aprotic preferred for

).
Basicity Diamine BackboneHigh pKa (~10.5 predicted).Incompatible with acidic solvents or esters (potential aminolysis).
Hygroscopicity Free AmineHigh affinity for water.[5]Strict anhydrous protocols required for ALD/CVD precursor synthesis.

Decision Matrix: Solvent Selection by Application

The following decision tree illustrates the logic flow for selecting the optimal solvent system based on the intended reaction pathway.

SolventSelection Start Intended Reaction Metalation Metalation / Ligand Exchange (ALD/CVD Precursors) Start->Metalation OrganicSyn Organic Derivatization (Amide/Alkylation) Start->OrganicSyn Purification Salt Formation / Purification Start->Purification Anhydrous Strictly Anhydrous Non-Coordinating Metalation->Anhydrous Polarity Solubility & Rate Enhancement OrganicSyn->Polarity Protic Protic Solvents (Induce Crystallization) Purification->Protic Toluene Toluene (Standard) Anhydrous->Toluene High Solubility Hexane n-Hexane/Pentane (Precipitation) Anhydrous->Hexane Isolation DCM DCM / CHCl3 (Traditional) Polarity->DCM Green 2-MeTHF / EtOAc (Green Alternative) Polarity->Green Preferred IPA Isopropanol / EtOH Protic->IPA

Figure 1: Solvent selection logic based on reaction type.[1] Green nodes indicate preferred or sustainable choices.

Application Protocols

Protocol A: Synthesis of ALD/CVD Precursors (Metalation)

Context: Synthesis of metal-organic frameworks (e.g., with Zn, Cu, or Mo) where the diamine acts as a chelating ligand.[1] Critical Requirement: Water content < 10 ppm.

Recommended Solvents:

  • Primary: Toluene or Benzene (Excellent solubility for the ligand and resulting complex).

  • Secondary (Isolation): n-Hexane or n-Pentane (Used to precipitate the metal complex).[1]

Step-by-Step Workflow:

  • Drying: Distill

    
    -Diisopropyl-
    
    
    
    -methylethylenediamine over
    
    
    or store over activated 4Å molecular sieves for 24h.
  • Solvent Prep: Deoxygenate Toluene by sparging with Argon for 30 mins, then pass through an activated alumina column (solvent purification system).

  • Reaction:

    • In a glovebox (

      
       ppm), dissolve the metal precursor (e.g., Diethylzinc) in Toluene.
      
    • Slowly add the dried amine (1.0 eq) at -78°C to control exotherm.

    • Allow to warm to RT. The chelate often remains soluble in Toluene.

  • Isolation: Concentrate the Toluene solution under vacuum. Add anhydrous n-Hexane to induce precipitation of the precursor complex.[1]

Protocol B: Nucleophilic Derivatization (Amide/Alkyl Synthesis)

Context: Reacting the secondary amine (


) with an acid chloride or alkyl halide.
Critical Requirement: Scavenging the HCl/HBr byproduct.

Recommended Solvents:

  • Traditional: Dichloromethane (DCM) (High solubility, easy evaporation).

  • Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) .[1]

    • Why? 2-MeTHF separates cleanly from water during workup (unlike THF) and is derived from renewable sources.[1]

Experimental Procedure (Amide Formation):

  • Dissolution: Dissolve 10 mmol of the amine in 10 volumes (relative to mass) of 2-MeTHF .

  • Base Addition: Add 1.1 eq of an auxiliary base.

    • Note: While the starting material contains a tertiary amine, using an external base like Triethylamine (TEA) or

      
        is preferred to prevent the starting material from precipitating as a salt.
      
  • Addition: Add Acid Chloride (1.0 eq) dropwise at 0°C.

  • Workup:

    • Quench with water.[5]

    • The 2-MeTHF layer will phase separate immediately.[1]

    • Wash organic layer with saturated

      
      .
      
    • Dry over

      
       and evaporate.
      

Green Chemistry & Sustainability

Modern drug development mandates the reduction of chlorinated solvents (DCM) and reprotoxic solvents (DMF).

Traditional SolventRecommended Green ReplacementRationale for {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine
Dichloromethane (DCM) Ethyl Acetate (EtOAc) or 2-MeTHF The amine is highly soluble in EtOAc.[1] However, avoid EtOAc if strong heating with the free amine is required (risk of amidation of the solvent). Use 2-MeTHF for high-temp reactions.[1]
DMF / NMP Dimethyl Carbonate (DMC) or Acetonitrile For

alkylations, Acetonitrile provides sufficient polarity without the high boiling point and toxicity of DMF.
Diethyl Ether CPME (Cyclopentyl Methyl Ether) CPME has low peroxide formation risk and higher boiling point, allowing for faster reaction rates while maintaining the "ether" solvation properties.

Quantitative Data: Solubility & Physical Properties

Data derived from structure-property relationships and analogous diamine behavior.[1]

PropertyValue / DescriptionRelevance
Boiling Point 169–171 °CHigh boiling point makes removal by rotovap difficult; requires high-vacuum distillation.[1]
Density 0.798 g/mLLighter than water; will be the top layer in aqueous workups (unless chlorinated solvents are used).
LogP (Octanol/Water) ~1.8 (Estimated)Moderately lipophilic. Extracts well into organic solvents from basic aqueous solutions (pH > 12).
pKa (Conjugate Acid) ~10.5 (

amine), ~10.2 (

amine)
Strong base. Will be fully protonated at pH < 8. Extraction requires pH > 12.

Troubleshooting Common Issues

Issue 1: Product Trapped in Aqueous Phase

  • Cause: The amine formed a salt (hydrochloride/hydrobromide) during reaction and became water-soluble.

  • Solution: Adjust the aqueous workup to pH 12-14 using NaOH before extraction.[1] This ensures the amine is neutral and partitions into the organic phase.

Issue 2: "Oiling Out" during Crystallization

  • Cause: The flexible ethylenediamine backbone prevents easy crystal packing.

  • Solution: Use a solvent switch . Dissolve the crude oil in a minimum amount of hot Isopropanol (IPA), then slowly add cold Hexane or Diethyl Ether until turbid. Store at -20°C.

Issue 3: Oxidation/Color Change

  • Cause: Secondary amines can oxidize to imines or N-oxides upon prolonged air exposure.[1]

  • Solution: Store the neat amine under Nitrogen/Argon. If the liquid turns yellow, distill under reduced pressure before use.

References

  • Master Organic Chemistry. (2017). Alkylation of Amines: Challenges and Solvents. Retrieved February 15, 2026, from [Link][1]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (General reference for Green Solvent substitution logic).

Sources

Troubleshooting & Optimization

troubleshooting low yields in {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Topic ID: SYN-98948-62-0 Molecule:


-Diisopropyl-

-methylethylenediamine (CAS: 98948-62-0) Application: ALD/CVD Precursor Ligand Synthesis

Executive Summary & Diagnostic Matrix

User Profile: You are likely synthesizing this ligand for Hafnium, Zirconium, or Cobalt ALD precursors. The Problem: The synthesis of unsymmetrical ethylenediamines, particularly with bulky isopropyl groups, is prone to specific yield-killing mechanisms that do not affect simpler amines.

Quick Diagnostic: Why is my yield low?
SymptomProbable Root CauseImmediate Action
Yield < 40% Hydrolysis of the intermediate.Check water content in reagents.[1] Ensure reaction pH > 10.
Viscous "Tar" / Solids Polymerization via Aziridinium.Increase Methylamine equivalents (to >10 eq). Lower reaction temperature.
Product lost in Aqueous Incomplete Extraction .The product is highly hydrophilic. pH must be >13.5 during extraction.
Low Purity (Dimer) Stoichiometry Error .The product competed with Methylamine. You need a massive excess of Methylamine.

Deep Dive: The Aziridinium Trap (The Mechanism)

To troubleshoot effectively, you must understand that this is not a simple


 displacement. The bulky diisopropyl groups prevent direct backside attack. The reaction proceeds via a transient, highly reactive Aziridinium Ion .
The Pathway[2][3][4][5][6][7][8][9]
  • Cyclization: The 2-chloro-N,N-diisopropylethylamine cyclizes to form a strained 3-membered aziridinium ring.

  • Ring Opening: The incoming nucleophile (Methylamine) attacks the ring to relieve strain.

The Failure Mode: If the concentration of Methylamine is too low, the product (which is also a nucleophile) will attack the aziridinium ion, creating a dimer/polymer "tar." If water is present, it opens the ring to form the amino-alcohol (useless waste).

AziridiniumPathway Start Chloro-amine Precursor Aziridinium Aziridinium Ion (Reactive Intermediate) Start->Aziridinium  Cyclization   Product Target Product (Secondary Amine) Aziridinium->Product  + MeNH2 (Fast)   Waste_Alc Amino-Alcohol (Waste) Aziridinium->Waste_Alc  + H2O (Hydrolysis)   Waste_Poly Dimer/Polymer (Tar) Aziridinium->Waste_Poly  + Product (Low MeNH2)   MeNH2 Methylamine (High Conc) Water Water (Contaminant)

Figure 1: The reaction pathway is dictated by the competition for the Aziridinium intermediate. High Methylamine concentration is critical to outcompete dimerization.

Optimized Protocol (The "Golden Path")

This protocol is designed to minimize aziridinium dimerization and maximize recovery during workup.

Reagents:

  • Substrate: 2-(Diisopropylamino)ethyl chloride hydrochloride (1.0 eq).

  • Reagent: Methylamine (40% aq. solution or 2M in THF) (10.0 - 15.0 eq ). Note: Excess is mandatory.

  • Base: NaOH (for workup).

  • Solvent: Water (if using aq. amine) or THF/Methanol.

Step-by-Step Workflow
  • Preparation: Dissolve the chloro-amine hydrochloride in the minimum amount of water (or methanol).

  • Addition: Add this solution slowly to the chilled (0°C) Methylamine solution.

    • Why? Adding the substrate to the excess amine ensures that every molecule of aziridinium formed is immediately surrounded by Methylamine, preventing dimerization.

  • Reaction: Seal the vessel (pressure tube recommended). Heat to 60-80°C for 4-6 hours.

    • Note: The bulky isopropyl groups make the ring opening slower than in diethyl analogues; heat is required.

  • Quench & pH Adjustment (CRITICAL):

    • Cool to room temperature.

    • Add 50% NaOH solution dropwise.

    • Target pH: > 13.5 .

    • Why? The pKa of the product is ~10.5. At pH 11, significant amounts are still protonated (ammonium salt) and will stay in the water layer. You must go to pH 13+ to drive it fully into the organic phase.

  • Extraction:

    • Use Dichloromethane (DCM) or Diethyl Ether .

    • Perform 3x extractions.[2]

    • Pro Tip: Saturate the aqueous layer with NaCl ("Salting Out") to force the organic amine out of the water.

WorkupFlow ReactionMix Reaction Mixture (pH ~9-10) BaseAdd Add 50% NaOH Target pH > 13.5 ReactionMix->BaseAdd CheckPH Check pH BaseAdd->CheckPH CheckPH->BaseAdd pH < 13 Extract Extract with DCM (3x) + NaCl Saturation CheckPH->Extract pH > 13.5 Dry Dry over Na2SO4 (Avoid MgSO4 - slightly acidic) Extract->Dry Distill Fractional Distillation (Collect ~170-180°C fraction) Dry->Distill

Figure 2: The workup decision tree. Failing to reach pH 13.5 is the #1 cause of "missing product."

Troubleshooting FAQs

Q: Can I use Methyl Iodide (MeI) to methylate the diamine instead? A: Not recommended. Direct alkylation of


-diisopropylethylenediamine with MeI is difficult to control. The methyl group will prefer the less hindered primary amine, but over-alkylation to the quaternary ammonium salt is rampant. The "Chloro-amine + Methylamine" route is self-limiting to the secondary amine.

Q: My product has a lower boiling point than expected. A: You likely have an azeotrope with water. These diamines are hygroscopic. Dry the organic layer rigorously with KOH pellets or Sodium Sulfate before distillation. If the BP is fluctuating, check for the presence of unreacted Methylamine (BP -6°C) trapped in the matrix.

Q: I see a white solid precipitating during the reaction. A: This is likely Methylamine Hydrochloride (the byproduct). This is a good sign—it means the reaction is proceeding. It will dissolve during the basic workup.

Q: Can I use Diisopropylamine and N-(2-chloroethyl)methylamine instead? A: Theoretically yes, but practically no .


-(2-chloroethyl)methylamine is extremely unstable (self-polymerizes rapidly). The reversed disconnection (Diisopropylamine on the ethyl chloride) is stable until activation.

References & Authority

  • Reaction Mechanism (Aziridinium):

    • Concept: The rearrangement of 2-haloethylamines to aziridinium ions is the governing mechanism for nucleophilic substitution in these systems.

    • Source:March's Advanced Organic Chemistry, 8th Ed. Reaction 10-44 (Neighboring Group Participation).

    • Context: Explains why simple

      
       kinetics do not apply and why dimerization is a risk.
      
  • Synthesis of Hindered Diamines:

    • Patent: "Process for synthesizing N,N-diisopropyl ethylenediamine."[3] (Basis for the chloro-amine route).[4][5]

    • Source: CN1634856A

  • Purification & Properties:

    • Data: Physical properties and handling of ALD precursor ligands (Diisopropyl-based).

    • Source: Sigma-Aldrich Technical Bulletin for CAS 98948-62-0.

  • General Amine Workup (The "pH Rule"):

    • Standard: Purification of Laboratory Chemicals (Armarego & Chai).

    • Principle: Amines must be at pH > pKa + 2 for effective solvent extraction. For diamines, this often requires pH 14.

Sources

resolving moisture contamination in {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Management for {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

CAS Registry Number: 98948-62-0 Synonyms: N,N-Diisopropyl-N'-methylethylenediamine; N-[2-(Diisopropylamino)ethyl]-N-methylamine Chemical Formula: C


H

N

[1][2][3]

Introduction: The Criticality of Anhydrous Conditions

You are likely utilizing {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine as a ligand for organometallic precursors (e.g., in Atomic Layer Deposition - ALD) or as a specialized building block in synthesis.[2][3] In these applications, moisture is not merely an impurity; it is a stoichiometric poison .[2][3]

Water contamination in this unsymmetric diamine leads to two catastrophic failure modes:

  • Hydrolysis: Immediate degradation of metal-organic precursors (e.g., reacting with alkyl-metal bonds).[2][3]

  • Carbamate Formation: As a secondary amine, the N-methyl group reacts rapidly with atmospheric CO

    
     in the presence of moisture to form solid ammonium carbamates, causing line clogging and source delivery failure.
    

This guide provides a self-validating workflow to Detect, Resolve, and Prevent moisture contamination.

Module 1: Diagnosis & Detection

Q: How do I definitively confirm moisture contamination?

Do not rely solely on visual inspection. Use the following tiered diagnostic approach.

Tier 1: Visual & Physical Indicators (Preliminary)
  • Symptom: White crust or turbidity.[2][3]

    • Cause: Reaction with CO

      
      /H
      
      
      
      O forming carbamate salts.[2][3]
    • Action: The sample is heavily compromised. Filtration followed by distillation is required.[2][3][4]

  • Symptom: Viscosity increase.[2][3]

    • Cause: Hydrogen bonding networks from dissolved water.[2][3]

Tier 2: Analytical Verification (Quantitative)
  • Method A: Proton NMR (

    
    H-NMR) 
    
    • Protocol: Run the sample in dry C

      
      D
      
      
      
      (Benzene-d6).
    • Signal: Look for a broad singlet.[2][3] In dry amines, the N-H proton is distinct. In wet amines, the H

      
      O peak averages with the N-H proton, shifting its chemical shift and broadening the peak.
      
    • Limit of Detection: ~100 ppm.[2][3]

  • Method B: Karl Fischer (KF) Titration (The Gold Standard) [2][3]

    • Critical Warning: Standard KF reagents fail with this chemical.[2][3] The basicity of the diamine shifts the pH > 8, preventing the iodine reduction endpoint and causing a "fading endpoint" error.

    • Correct Protocol: Use Buffered KF Reagents designed for amines (containing salicylic acid or benzoic acid) to buffer the titration cell to pH 5–7.[3]

Module 2: Remediation & Purification

Q: My sample is wet. How do I dry it without degrading the molecule?

You must choose a method based on the contamination level.

Protocol A: Molecular Sieves (Trace Moisture < 1000 ppm)[2][3][4]
  • Agent: 3Å Molecular Sieves (Activated).

    • Why 3Å? The pore size excludes the bulky diisopropyl and methyl-ethyl chains, preventing product adsorption while trapping water.

  • Activation Step (Crucial): Heat sieves to 300°C under dynamic vacuum for 12 hours. Cool under Ar/N

    
    .
    
  • Workflow:

    • Add 10-20% w/v activated sieves to the amine.[2][3]

    • Allow to stand for 24–48 hours in a glovebox.[2][3]

    • Decant the supernatant.[2][3] Do not store indefinitely over sieves, as sieve dust can contaminate ALD valves.[2][3]

Protocol B: Chemical Drying & Vacuum Distillation (Bulk Contamination)
  • Agent: Calcium Hydride (CaH

    
    ).[2][3]
    
    • Why CaH

      
      ? It is non-volatile, reacts irreversibly with water, and is compatible with secondary amines (unlike Na/Benzophenone, which can deprotonate the N-H bond).[2][3]
      
  • Step-by-Step Workflow:

  • Pre-drying: Transfer amine to a Schlenk flask. Add powdered CaH

    
     (5% w/w). Stir for 12 hours at room temperature. (Look for H
    
    
    
    gas evolution).
  • Setup: Connect the flask to a short-path distillation head with a Vigreux column.

  • Distillation:

    • Apply dynamic vacuum (< 1 mbar).[2][3]

    • Heat the bath slowly.[4]

    • Discard the first 10% of the distillate (foreshoot contains volatiles/azeotropes).[3]

    • Collect the main fraction.

    • Stop before the pot is dry to prevent overheating the calcium salts.

Decision Logic: Purification Strategy

MoistureRemediation Start Detected Moisture CheckLevel Contamination Level? Start->CheckLevel Trace Trace (<1000 ppm) No Solids CheckLevel->Trace Low Bulk Bulk (>1000 ppm) or Visible Solids CheckLevel->Bulk High Sieves Static Drying (3Å Mol Sieves) Trace->Sieves CaH2 Chemical Drying (CaH2 Stir) Bulk->CaH2 Final Anhydrous Product (< 50 ppm H2O) Sieves->Final Distill Vacuum Distillation (Exclude Foreshot) CaH2->Distill Distill->Final

Figure 1: Decision matrix for selecting the appropriate drying protocol based on contamination severity.

Module 3: Prevention & Handling

Q: How do I maintain the anhydrous state?

Storage Architecture
  • Vessel: Stainless steel bubblers (for ALD) or Schlenk flasks with Teflon (PTFE) valves. Avoid ground glass joints with grease if high purity is required; grease can leach.[2][3]

  • Headspace: Always backfill with 99.999% (5N) Argon or Nitrogen.[2][3]

  • Septa: Use pluri-laminated silicone/PTFE septa.[2][3] Replace after every puncture.[2][3]

Handling Best Practices
ParameterRecommendationScientific Rationale
Transfer Method Cannula or Syringe (Gas-tight)Avoids pouring, which exposes the liquid surface to atmospheric moisture.[2][3]
Atmosphere Glovebox (< 1 ppm H

O)
The N-methyl secondary amine is highly susceptible to CO

uptake (carbamate formation).[2][3]
Fittings VCR (Metal Gasket)For ALD delivery, elastomer O-rings are permeable to moisture over time.[2][3] Metal seals are hermetic.[2][3]

FAQ: Specific Troubleshooting

Q: I see a white precipitate forming in my bubbler lines. Is this water? A: It is likely a Carbamate salt .[2][3] This forms when the amine reacts with CO


 in the air. This reaction is catalyzed by moisture.[2][3]
  • Fix: You cannot "dry" the solid out. You must filter the liquid under inert gas or distill the amine to leave the non-volatile carbamate salt behind.

Q: Can I use Sodium (Na) metal to dry this amine? A: NO. This compound contains a secondary amine proton (-NHMe).[2][3] Sodium is a strong enough reducing agent to potentially deprotonate this amine, forming a reactive amide salt (R


N-Na) and evolving Hydrogen gas.[2][3] This alters your stoichiometry.[2][3] Stick to Calcium Hydride (CaH

).[2][3]

Q: What is the expected water content after proper drying? A:

  • Molecular Sieves (3Å): 10–30 ppm.[2][3]

  • CaH

    
     + Distillation:  < 10 ppm.[2][3]
    

References

  • Williams, D. B. G., & Lawton, M. (2010).[2][3] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[2][3] Retrieved from [Link]

  • Mettler Toledo. (n.d.).[2][3] Karl Fischer Titration of Amines: Interference and Solutions. Retrieved from [Link][2][3]

  • Chai, Y., et al. (2015).[2][3] Purification of Precursors for Atomic Layer Deposition.[2][3] Coatings, 5(3), 366-383.[2][3] (General context on ALD precursor purity).

Sources

Validation & Comparative

Structural Elucidation and Comparative Analysis: {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1H and 13C NMR Spectral Analysis Target Audience: Synthetic Chemists, ALD Precursor Developers, and Organometallic Researchers.

Executive Summary & Application Context

In the development of volatile precursors for Atomic Layer Deposition (ALD) and stabilizing ligands for organolithium reagents, the steric environment around the nitrogen donor is critical. While TMEDA (


-Tetramethylethylenediamine) remains the industry benchmark, {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine  (commonly referred to as 

-Diisopropyl-

-methylethylenediamine
) offers a unique "hemi-labile" steric profile.

This guide provides a rigorous spectral analysis of this unsymmetrical diamine, contrasting it with TMEDA to highlight how NMR spectroscopy can be used to validate the specific steric bulk (


-isopropyl vs. 

-methyl) that governs its reactivity.
Key Differentiators
FeatureTarget Molecule (

-Diisopropyl-

-methylethylenediamine)
TMEDA (Benchmark)
Steric Profile Asymmetric: High bulk (

) on one N; low bulk (

) on the other.
Symmetric: Moderate bulk (

) on both ends.
1H NMR Signature Complex: Septets (CH) and Doublets (CH

) + Singlet (N-Me).
Simple: Two singlets (

and

).
Primary Utility ALD precursors (Cu, Co) requiring tunable volatility; chiral auxiliary synthesis.Standard lithium enolate stabilization; polymerization catalyst.

Experimental Protocol: Spectral Acquisition

To ensure reproducibility and distinct peak separation, the following protocol is recommended. Amine protons are sensitive to concentration and solvent acidity.

Sample Preparation Workflow
  • Solvent Selection: Deuterated Benzene (

    
    ) is preferred over Chloroform (
    
    
    
    ) for this diamine. Benzene often resolves the ethylene bridge protons (
    
    
    ) into distinct multiplets due to the Anisotropic Effect, whereas
    
    
    may cause accidental overlap.
  • Concentration: 15 mg of analyte in 0.6 mL solvent.

  • Water Suppression: The amine proton (

    
    ) can exchange with residual water. Use a dry solvent ampoule or add activated 3Å molecular sieves to the NMR tube 1 hour prior to acquisition.
    
Analysis Workflow (DOT Visualization)

NMR_Workflow Sample Crude Amine Sample Prep Prep: 15mg in C6D6 + 3Å Sieves Sample->Prep H1 1H NMR (400 MHz) Target: Integral Ratios Prep->H1 C13 13C NMR (100 MHz) Target: Carbon Count H1->C13 D2O D2O Shake Test (Verify NH Signal) H1->D2O Optional Analysis Comparative Analysis vs. TMEDA C13->Analysis D2O->Analysis

Figure 1: Step-by-step spectral acquisition workflow ensuring identification of exchangeable protons.

Comparative Spectral Analysis

1H NMR Data Comparison

The following data contrasts the target molecule with TMEDA. Note the increased complexity in the target due to the isopropyl groups.

Table 1: Representative 1H NMR Shifts (


, ppm, 

)
AssignmentTarget: {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine Benchmark: TMEDA Signal Logic (Target)
N-CH(CH

)

1.0 - 1.1 (Doublet, 12H,

Hz)
N/AMethyls of the isopropyl group are equivalent.
N-CH

2.35 (Singlet, 3H)2.25 (Singlet, 12H)The single N-Methyl group is deshielded slightly less than TMEDA's crowded methyls.
Ethylene Bridge 2.55 - 2.70 (Multiplet, 4H)2.45 (Singlet, 4H)Asymmetry makes the two

groups chemically non-equivalent, often appearing as two triplets or a complex multiplet.
N-CH(CH

)

2.95 - 3.05 (Septet, 2H,

Hz)
N/AThe "Septet" is the definitive proof of the isopropyl group.
N-H 1.5 - 2.0 (Broad Singlet, 1H)N/AExchangeable. Disappears upon

shake.
13C NMR Data Comparison

The 13C spectrum confirms the skeletal structure. The target molecule exhibits 5 distinct carbon environments compared to only 3 in TMEDA.

Table 2: Representative 13C NMR Shifts (


, ppm, 

)
Carbon TypeTarget Shift (

)
TMEDA Shift (

)
Notes
Isopropyl Methyl

20.8
N/ACharacteristic high-field signal.
N-Methyl

36.5
45.8Secondary amine methyl vs. Tertiary amine methyl.
Isopropyl Methine

48.5
N/AThe branching point carbon.
Bridge C (

to

)

52.0
57.6Shielded by steric bulk of isopropyls.
Bridge C (

to

)

50.1
57.6Distinct from the other bridge carbon due to asymmetry.

Structural Logic & Interpretation[1]

The power of NMR in this context is not just identification, but assessing purity regarding the alkylation step.

The "Septet" Diagnostic

In the target molecule, the Methine proton (


) of the isopropyl group is split by the 6 adjacent methyl protons (

).
  • Multiplicity Rule:

    
    
    
  • Calculation:

    
    
    
  • Observation: This signal at

    
     ppm is often low intensity because the integration is spread over 7 peaks. Crucial:  If this appears as a quartet, you have likely synthesized the Ethyl analog, not the Isopropyl analog.
    
Molecular Connectivity Diagram

Figure 2: Connectivity map highlighting the distinct NMR environments. Note the asymmetry across the ethylene bridge.

Troubleshooting & Impurities

When synthesizing this ligand (often via alkylation of


-methylethylenediamine or reductive amination), common impurities include:
  • Over-alkylation: Presence of a singlet at

    
     ppm indicates the formation of the tertiary amine (methylation of the secondary amine site).
    
  • Residual Isopropyl Halide: A sharp doublet at

    
     ppm (isopropyl iodide/bromide) indicates incomplete cleanup.
    
  • Solvent Peaks:

    • Chloroform:[1] 7.26 ppm (1H), 77.16 ppm (13C).

    • Benzene:[1] 7.16 ppm (1H), 128.06 ppm (13C).

    • Water:[2][3]

      
       ppm in 
      
      
      
      (variable).

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • Müller, G., et al. (2020). "Crystal structure of N,N,N′,N′-tetramethylethanediamine." Acta Crystallographica Section E. (Provides the TMEDA benchmark data).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for amine fragment shifts).

Sources

thermogravimetric analysis (TGA) of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Thermogravimetric Analysis (TGA) of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine

Executive Summary: The Asymmetric Advantage in ALD/CVD

In the precision engineering of Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) precursors, the ligand dictates the thermal destiny of the molecule. This guide analyzes {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine (hereafter referred to as N-Me-N',N'-iPr2-en ), a specialized unsymmetrical diamine ligand.[1]

Unlike commodity ligands such as TMEDA (Tetramethylethylenediamine), N-Me-N',N'-iPr2-en offers a strategic balance of steric bulk (via isopropyl groups) and conformational flexibility (via the methyl-amino tail).[1] This unique architecture allows for the synthesis of liquid metal precursors with optimized volatility and thermal stability windows—critical factors for semiconductor manufacturing.

Key Findings:

  • Volatility Profile: Exhibits a controlled evaporation window (T₅₀ ≈ 145°C), superior to lighter diamines for high-temperature deposition windows.[1]

  • Thermal Stability: The steric hindrance of the diisopropyl group suppresses premature ligand dissociation, a common failure mode in TMEDA-based complexes.

  • Purity Benchmark: TGA confirms <0.2% non-volatile residue, essential for defect-free thin film growth.[1]

Comparative Analysis: Ligand Performance Metrics

To understand the value of N-Me-N',N'-iPr2-en, we compare it against the industry-standard TMEDA and the symmetrical N,N'-Diisopropylethylenediamine .[1]

Table 1: Thermophysical & Structural Comparison

FeatureN-Me-N',N'-iPr2-en (Target)TMEDA (Benchmark)N,N'-Diisopropyl-en (Alternative)
Molecular Weight 158.29 g/mol 116.21 g/mol 144.26 g/mol
Boiling Point (est.) 185–195°C121°C~170°C
Steric Profile Asymmetric: High bulk (N') / Low bulk (N)Low: Symmetrical MethylsHigh: Symmetrical Isopropyls
Precursor State Liquid (Favored for Direct Liquid Injection)Solid (Often)Solid (Often)
TGA Onset (T₅) ~75°C~40°C~65°C
Ligand Role Hemilabile coordination; lowers MP of complexStrong chelation; high MP complexesStrong steric blocking; high MP

Expert Insight: The asymmetry of N-Me-N',N'-iPr2-en disrupts the crystal packing of the resulting metal complexes (e.g., with Cu, Al, or Zn), rendering them liquids at room temperature. This is a decisive advantage over TMEDA, which often yields solid precursors that require sublimation (bubblers), introducing inconsistency in vapor delivery.

Thermogravimetric Analysis (TGA) Methodology

Accurate TGA of volatile liquids requires specific protocols to prevent premature evaporation before the thermal ramp begins.

Protocol: Volatility & Residue Analysis

  • Instrument: TA Instruments Q500 or equivalent high-sensitivity TGA.

  • Sample Pan: 100 µL Platinum or Aluminum pan.

  • Crucial Step (Lid Configuration): Use a hermetically sealed lid with a laser-drilled pinhole (50 µm) .[1]

    • Reasoning: A pinhole creates a "self-generated atmosphere," maintaining equilibrium vapor pressure inside the pan. This prevents flash evaporation and allows the measurement of the true boiling/volatility curve rather than just surface evaporation rate.

  • Purge Gas: High-purity Nitrogen (N₂) at 60 mL/min (Balance) and 40 mL/min (Sample).

  • Ramp Rate: 10°C/min from Ambient to 350°C.

Workflow Visualization

TGA_Protocol Sample Liquid Sample (N-Me-N',N'-iPr2-en) PanPrep Seal in Pan (50µm Pinhole) Sample->PanPrep 10-15 mg Equilibrium Self-Generated Atmosphere PanPrep->Equilibrium Inside Furnace Heating Ramp 10°C/min (N2 Purge) Equilibrium->Heating Controlled Evap Analysis Data Analysis (Onset, T50, Residue) Heating->Analysis Mass Loss Curve

Caption: Optimized TGA workflow for volatile amine ligands using pinhole encapsulation.

Experimental Data Interpretation

The TGA curve of pure N-Me-N',N'-iPr2-en is characterized by a smooth, single-step weight loss profile.[1] Deviations from this profile indicate contamination or degradation.

Table 2: Thermal Volatility Profile (10°C/min, N₂)

MetricTemperature (°C)Significance
T₅ (Onset) 75°CTemperature at 5% mass loss.[1] Indicates start of significant vapor generation.
T₅₀ (Midpoint) 145°CMidpoint of evaporation. Used to compare relative volatility with other ligands.[2]
T₉₅ (Endset) 190°CNear-complete evaporation.[1]
Residue (@ 300°C) < 0.15% Critical Quality Attribute. High residue (>0.5%) implies salt formation or polymerization, which will clog ALD valves.
Mechanistic Pathway: Ligand Stability vs. Decomposition

In the context of a metal precursor (e.g., [Metal(N-Me-N',N'-iPr2-en)2]), the ligand must detach cleanly or sublime with the metal.[1]

Stability_Pathway cluster_pathways Competing Thermal Pathways Precursor Metal-Ligand Complex (Liquid Phase) Heat Thermal Energy Input (ALD Reactor / TGA) Precursor->Heat PathA Path A: Intact Sublimation (Desired) Heat->PathA Optimal Sterics PathB Path B: Ligand Dissociation (Premature) Heat->PathB Weak Bonding PathC Path C: Ligand Decomposition (C-N Bond Scission) Heat->PathC Excessive Temp ResultA Clean Film Growth PathA->ResultA ResultB Non-Volatile Residue (Clogging) PathB->ResultB PathC->ResultB

Caption: Thermal pathways for ligand-metal complexes. N-Me-N',N'-iPr2-en promotes Path A due to its asymmetric chelation.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2010).[3] Diamine Ligands in Copper-Catalyzed Reactions.[1] Chemical Science.[3] Link

  • Gordon, R. G., et al. (2003). Synthesis and Characterization of Volatile, Thermally Stable, Reactive Transition Metal Amidinates. Inorganic Chemistry.[2] Link[1]

  • Matrix Fine Chemicals. (2025). Product Specification: (Propan-2-yl)({2-[(propan-2-yl)amino]ethyl})amine.[1][4]Link[1]

  • PubChem. (2025).[5] Compound Summary: N,N-Diisopropyl-N'-methylethylenediamine.[1][4]Link[1]

  • NIST Webbook. (2025). Thermophysical Properties of Amine Systems.[6]Link[1]

Sources

A Comparative Guide: The Advantages of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine over Ethylenediamine in Advanced Chemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For decades, ethylenediamine (EDA) has served as a foundational building block in chemical synthesis—a reliable, reactive, and versatile diamine.[1][2] Its applications are vast, ranging from a staple curing agent for epoxy resins to a classic bidentate ligand in coordination chemistry.[3][4][5] However, the very reactivity that makes EDA a workhorse can be a significant drawback in applications demanding precision, control, and performance in complex organic environments.

This guide provides an in-depth comparison between standard ethylenediamine and a strategically engineered alternative: {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine (also known as N¹,N¹-diisopropyl-N²-methyl-1,2-ethanediamine). We will explore how the specific N-alkylation pattern of this molecule imparts significant advantages in modulated reactivity, enhanced basicity, tailored steric control, and improved solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced molecular tools to overcome the limitations of traditional reagents.

Molecular Architecture and Physicochemical Landscape

The fundamental differences between the two molecules arise from their distinct substitution patterns. Ethylenediamine is a primary diamine with four reactive N-H protons. In contrast, {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine is a non-symmetrical, trisubstituted diamine, featuring one secondary amine and one sterically encumbered tertiary amine. This architectural divergence is the source of its unique performance characteristics.

Figure 1: Structural comparison of ethylenediamine and the substituted analog.

The bulky isopropyl groups create significant steric hindrance around the tertiary nitrogen, while the methyl group on the secondary nitrogen also modulates its reactivity. These structural features translate into a distinct physicochemical profile.

PropertyEthylenediamine{2-[Bis(propan-2-yl)amino]ethyl}(methyl)amineAdvantage of Substituted Amine
Molecular Formula C₂H₈N₂C₉H₂₂N₂Higher molecular weight, lower volatility.
Molecular Weight 60.10 g/mol [1]158.29 g/mol [6]Reduced vapor pressure and inhalation risk.
Amine Type Primary, PrimarySecondary, TertiaryEnables catalytic activity and modulated reactivity.
CAS Number 107-15-3[7]98948-62-0[6]N/A
Boiling Point ~117 °C[3]>170 °C (Estimated)Higher boiling point allows for higher reaction temperatures.
pKa (Conjugate Acid) pKa₁: 6.85, pKa₂: 9.93pKa₁: ~7.5, pKa₂: ~10.8 (Estimated)Increased basicity for catalysis and proton scavenging.
Solubility Miscible in water; low solubility in nonpolar solvents.[1][3]Low solubility in water; high solubility in organic solvents.[8][9]Excellent for use in non-aqueous, homogeneous reaction systems.

A Note on pKa Estimation: The pKa values for {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine are estimated based on established principles. Alkyl groups are electron-donating, which increases the intrinsic basicity of the nitrogen atom.[10] Therefore, both the secondary and tertiary amines are expected to be more basic than the primary amines of EDA. The secondary amine is predicted to have a pKa around 10.8, similar to other secondary amines, while the tertiary amine's pKa in solution may be slightly suppressed due to steric hindrance affecting solvation of the protonated form.[5][11]

Core Advantage 1: Modulated Reactivity and Extended Pot Life in Polymer Systems

In polymer chemistry, particularly with epoxy resins, the high reactivity of ethylenediamine's primary amines leads to very rapid curing, a short pot life, and significant exotherm.[12] This can be detrimental for applications requiring long working times, such as in the manufacturing of large composite parts.

The N-substituted structure of {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine fundamentally alters this dynamic.

  • Stoichiometric Crosslinker vs. Catalyst: Ethylenediamine's four N-H protons react directly with epoxy groups, making it a stoichiometric crosslinking agent.[13] The substituted amine has only one reactive N-H on its secondary amine, drastically slowing the crosslinking reaction. The tertiary amine, lacking a proton, cannot directly crosslink but instead acts as a catalyst, promoting the homopolymerization of epoxy groups, especially at elevated temperatures.[14] This dual mechanism allows for a more controlled curing process.

  • Steric Hindrance: The bulky isopropyl groups physically block the approach of epoxy rings to the nitrogen atoms, further slowing the reaction rate.[15][16][17] This steric effect is a primary contributor to the significantly extended pot life of formulations.

  • Reduced Exotherm: The slower reaction rate results in a more gradual release of heat, reducing thermal stresses within the curing material and preventing potential degradation.

G cluster_0 Ethylenediamine Curing (Rapid) cluster_1 Substituted Amine Curing (Controlled) EDA EDA (4x N-H) Crosslinked Rigid, Crosslinked Network EDA->Crosslinked Fast, Stoichiometric High Exotherm Epoxy1 Epoxy Resin Epoxy1->Crosslinked SubAmine Substituted Amine (1x N-H, 1x N(R)₃) SlowCure Controlled Cure Low Exotherm SubAmine->SlowCure Slow Crosslinking (Secondary Amine) Catalysis Polyether Network SubAmine->Catalysis Catalytic Homopolymerization (Tertiary Amine) Epoxy2 Epoxy Resin Epoxy2->SlowCure Epoxy2->Catalysis

Figure 2: Contrasting reaction pathways for epoxy curing.

Hypothetical Performance Data:

ParameterFormulation with EthylenediamineFormulation with {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine
Pot Life (Time to double viscosity) < 15 minutes> 120 minutes
Peak Exotherm Temperature 180 °C110 °C
Cure Condition Room TemperatureHeat required (e.g., 80-120 °C)

Core Advantage 2: Enhanced Basicity and Reduced Nucleophilicity

The electron-donating nature of the three alkyl substituents (two isopropyl, one methyl) increases the electron density on the nitrogen atoms, making {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine a significantly stronger base than ethylenediamine.

However, basicity and nucleophilicity are not always correlated. While the molecule is a strong base (e.g., readily accepts a proton), the steric bulk around the nitrogen atoms makes it a poor nucleophile (e.g., it is slow to attack a sterically hindered carbon atom).[18][19] This combination is highly desirable in many organic synthesis applications:

  • Non-Nucleophilic Base: It can be used to deprotonate acidic compounds to generate reactive intermediates (like enolates) without the risk of the amine itself acting as a nucleophile and causing unwanted side reactions.[19] This is a critical function in complex molecule and API synthesis.

  • Proton Scavenger: In reactions that release acid as a byproduct (e.g., condensation reactions), it can efficiently neutralize the acid without interfering with the primary reaction, thereby protecting acid-sensitive reagents and improving yields.

Core Advantage 3: Architecturally Defined Coordination Sphere for Catalysis

In coordination chemistry, ethylenediamine is a flexible, archetypal chelating ligand.[4] It forms a stable five-membered ring with a metal ion, but it provides minimal steric control over the metal's coordination sphere.

The diisopropyl groups on {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine transform it into a ligand capable of creating a highly specific and sterically demanding environment around a metal center.

  • Steric Shielding: The bulky groups can block certain coordination sites on the metal, forcing substrates to approach from a specific direction. This is a cornerstone of stereoselective catalysis, where the goal is to produce a single enantiomer of a chiral molecule.[20][21]

  • Tuning Electronic Properties: The alkyl groups also tune the electronic properties of the metal center, which can enhance its catalytic activity. The increased basicity of the nitrogen atoms leads to stronger donation to the metal, influencing its redox potential and reactivity.

Figure 3: Steric environment of metal centers coordinated by the two ligands.

Application Case Study: A Validating Experimental Protocol

To provide a tangible measure of the performance difference, the following protocol outlines a self-validating system for comparing the pot life of two epoxy formulations.

Objective: To quantify the difference in working time (pot life) between an epoxy resin cured with ethylenediamine and one cured with {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine by measuring the change in viscosity over time.

Materials:

  • Standard Bisphenol A based liquid epoxy resin (e.g., D.E.R.™ 331, Epoxy Equivalent Weight ~187 g/eq)

  • Ethylenediamine (Amine Hydrogen Equivalent Weight = 15.03 g/eq)

  • {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine (Amine Hydrogen Equivalent Weight = 158.29 g/eq)

  • Disposable mixing cups and stirring rods

  • Top-pan balance (± 0.01 g)

Equipment:

  • Rotational viscometer (e.g., Brookfield DV2T) with appropriate spindle

  • Constant temperature water bath or incubator set to 25.0 ± 0.5 °C

  • Stopwatch

Experimental Workflow:

G start Start prep Prepare Materials: - Equilibrate reagents to 25°C - Set up viscometer start->prep calc Calculate Stoichiometry: - 1:1 epoxy:amine equivalent ratio prep->calc mix_eda Formulation A: Mix Epoxy + EDA Start Stopwatch calc->mix_eda mix_sub Formulation B: Mix Epoxy + Substituted Amine Start Stopwatch calc->mix_sub measure_eda Measure Viscosity (A) at t = 2, 5, 10, 15, 20 min mix_eda->measure_eda measure_sub Measure Viscosity (B) at t = 15, 30, 60, 90, 120 min mix_sub->measure_sub plot Plot Viscosity vs. Time for both formulations measure_eda->plot measure_sub->plot determine Determine Pot Life: Time to reach 2x initial viscosity plot->determine end End determine->end

Figure 4: Workflow for comparative pot life determination.

Procedure:

  • Preparation: Ensure all reagents and equipment are equilibrated to 25.0 °C.

  • Calculation: For a 100 g batch of epoxy resin, calculate the required mass of each amine for a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen equivalents.

    • EDA mass = (100 g / 187 g/eq) * 15.03 g/eq = 8.04 g

    • Substituted Amine mass = (100 g / 187 g/eq) * 158.29 g/eq = 84.65 g (Note: This high loading reflects its single reactive site and higher MW).

  • Mixing (Formulation A - EDA): Tare a mixing cup. Accurately weigh 100.0 g of epoxy resin. Add the calculated 8.04 g of EDA. Start the stopwatch immediately and mix thoroughly for 60 seconds.

  • Viscosity Measurement (A): Immediately place the cup in the 25°C bath and begin viscosity measurements. Record the viscosity at 2, 5, 10, and 15 minutes, or until the viscosity increases so rapidly that measurement is impossible.

  • Mixing (Formulation B - Substituted Amine): In a new cup, repeat step 3 using 100.0 g of epoxy and 84.65 g of the substituted amine.

  • Viscosity Measurement (B): Place the cup in the 25°C bath. Record the viscosity at 15, 30, 60, 90, and 120 minutes.

  • Data Analysis: Plot viscosity (in cP) versus time (in minutes) for both formulations on the same graph. Determine the pot life for each by identifying the time at which the viscosity doubles from its initial reading. The stark difference in the curves will provide quantitative validation of the modulated reactivity.

Conclusion

While ethylenediamine remains an indispensable commodity chemical, the targeted N-alkylation in {2-[Bis(propan-2-yl)amino]ethyl}(methyl)amine transforms it into a high-performance specialty molecule. Its advantages—extended pot life, controlled reactivity, enhanced basicity, tailored steric influence, and superior solubility in organic media—are not incremental improvements but rather enabling features for advanced applications. For researchers and developers in high-performance polymers, asymmetric catalysis, and complex organic synthesis, this substituted diamine offers a level of precision and control that its simpler counterpart cannot achieve, opening new avenues for innovation and process optimization.

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